4,5-Difluoro-2-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4,5-difluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQCHQGYKNHYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584481 | |
| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870777-32-5 | |
| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluoro-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylboronic acid
CAS Number: 870777-32-5
This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxyphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides experimental protocols for its application, and illustrates key chemical processes through diagrams.
Chemical and Physical Properties
This compound, with the CAS number 870777-32-5, is an aryl boronic acid derivative.[1][2] Its structure incorporates a phenyl ring substituted with two fluorine atoms, a methoxy group, and a boronic acid moiety. These features make it a versatile building block in the synthesis of complex organic molecules.[3] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Melting Point | 175-180 °C | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Flash Point | 143.7 °C | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Synonyms | 2-Borono-4,5-difluoroanisole | [1] |
Applications in Organic Synthesis
Boronic acids are crucial reagents in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4][5][6] The fluorine and methoxy substituents on this compound can modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, making it a particularly useful building block in medicinal chemistry and materials science.[6][7]
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[6] Boron-containing compounds themselves have seen a surge in interest in drug discovery, with drugs like Velcade (Bortezomib) being a prime example of a boronic acid-containing pharmaceutical.[8]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a general method for the preparation of substituted phenylboronic acids can be described. Furthermore, a detailed protocol for its application in a Suzuki-Miyaura coupling reaction is provided, adapted from procedures for structurally similar boronic acids.[4][6]
3.1. General Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Workflow for Arylboronic Acid Synthesis
Caption: General workflow for the synthesis of arylboronic acids.
3.2. Application in Suzuki-Miyaura Cross-Coupling
The following is a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. The conditions are adapted from general procedures for similar fluorinated boronic acids.[4][6]
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Information
While specific safety data for this compound was not detailed in the provided search results, boronic acids, in general, should be handled with care. They may cause respiratory and serious eye irritation.[9] It is recommended to use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
References
- 1. Cas 870777-32-5,this compound | lookchem [lookchem.com]
- 2. This compound | 870777-32-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxyphenylboronic acid: applications in different fields and safety_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4,5-Difluoro-2-methoxyphenylboronic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-methoxyphenylboronic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of two fluorine atoms and a methoxy group on the phenyl ring, make it a desirable building block for introducing this moiety into more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and graphical representations of key processes are included to facilitate its use in a research and development setting.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4,5-Difluoro-2-methoxyphenyl)boronic acid | N/A |
| CAS Number | 870777-32-5 | |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | Not reported; (isomer 4-Fluoro-2-methoxyphenylboronic acid: 131-136 °C) | [2] |
| Boiling Point | Not reported; (isomer 2-Fluoro-4-methoxyphenylboronic acid: 291.2±50.0 °C, predicted) | [3] |
| Solubility | Soluble in organic solvents such as DMSO, THF, and methanol. Insoluble in water. | [4] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a boronic acid group [-B(OH)₂], a methoxy group [-OCH₃], and two fluorine atoms at positions 4 and 5 relative to the boronic acid group. The ortho-methoxy group and the fluorine atoms significantly influence the reactivity of the boronic acid, particularly in cross-coupling reactions.
Synthesis of this compound
The synthesis of substituted phenylboronic acids often proceeds via lithiation of an aryl halide followed by quenching with a trialkyl borate. The following is a representative protocol adapted from procedures for structurally similar compounds.[5] The starting material for this synthesis would be 1-bromo-4,5-difluoro-2-methoxybenzene.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1-bromo-4,5-difluoro-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warm-up and Hydrolysis: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid until the pH is acidic (pH ~2-3).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[6][7] This reaction is a powerful tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[8] The presence of ortho- and meta-fluorine atoms can make the boronic acid susceptible to protodeboronation, a side reaction that reduces yield.[9] Therefore, optimized reaction conditions are crucial.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for electron-poor boronic acids to minimize protodeboronation.[9]
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), this compound (1.5 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, a combination of Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand like XPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon). Add a degassed solvent mixture, such as THF/water (2:1 ratio).
-
Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, its structural features allow for the prediction of key spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons, coupled to fluorine. |
| 4.5 - 5.5 | Broad singlet | -B(OH)₂ protons, exchangeable with D₂O. | |
| ~3.9 | Singlet | -OCH₃ protons. | |
| ¹³C | 150 - 160 | Doublet (¹JCF) | C-F carbons. |
| 110 - 130 | Multiplets | Other aromatic carbons. | |
| ~56 | Singlet | -OCH₃ carbon.[10] | |
| ¹⁹F | -110 to -150 | Multiplet | Aromatic fluorine atoms.[11] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 3500 | O-H stretch (broad), from B(OH)₂ |
| 2850 - 3000 | C-H stretch (aromatic and methyl) |
| 1600 - 1620 | C=C stretch (aromatic ring) |
| 1300 - 1400 | B-O stretch |
| 1200 - 1300 | C-O stretch (aryl ether) |
| 1100 - 1200 | C-F stretch |
Mass Spectrometry (MS)
| Technique | Expected m/z |
| Electrospray Ionization (ESI) | [M-H]⁻ at 186.03 |
| [M+Na]⁺ at 210.03 |
Experimental Protocol: Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer with an ATR accessory for a solid sample.
-
Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry (HRMS) with ESI to confirm the exact mass and molecular formula.
Role in Drug Discovery and Materials Science
This compound serves as a key building block in the synthesis of novel molecules for various applications. The difluoro-methoxyphenyl motif is of particular interest in drug discovery, as the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[12] In materials science, this building block can be incorporated into organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), to tune their electronic properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. thno.org [thno.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide | MDPI [mdpi.com]
- 12. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties and Solubility of 4,5-Difluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4,5-Difluoro-2-methoxyphenylboronic acid, with a focus on its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines expected solubility trends based on analogous compounds, details established experimental protocols for solubility determination, and presents key physicochemical properties.
Physicochemical Properties
This compound is a substituted arylboronic acid commonly utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. A summary of its key physicochemical properties is provided below.
| Property | Value |
| CAS Number | 870777-32-5 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol |
| Melting Point | 175-180 °C |
| Boiling Point | 313.9°C at 760 mmHg |
| Density | 1.35 g/cm³ |
| Appearance | White to off-white powder or crystalline solid |
Solubility Data
However, based on the general solubility characteristics of phenylboronic acids and their substituted derivatives, a qualitative solubility profile can be inferred. Phenylboronic acid itself demonstrates high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3] The presence of fluoro and methoxy substituents on the phenyl ring of the target compound is expected to influence its polarity and, consequently, its solubility. Generally, the introduction of such substituents tends to increase solubility in many organic solvents.[3][4]
Expected Qualitative Solubility
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | Soluble | The polarity of these solvents is well-suited for dissolving polar boronic acids. |
| Ketones | Acetone, 3-Pentanone | Soluble | Similar to ethers, the polarity of ketones facilitates the dissolution of boronic acids.[2][3] |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents offer moderate polarity, which can be effective for dissolving substituted boronic acids. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The high polarity of these solvents makes them good candidates for dissolving a wide range of organic compounds, including boronic acids. |
| Alcohols | Methanol, Ethanol | Likely Soluble | The ability of alcohols to engage in hydrogen bonding can facilitate the dissolution of boronic acids. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is generally not conducive to dissolving polar boronic acids. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | The low polarity of these solvents makes them poor choices for dissolving polar compounds like boronic acids.[2][3] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. A widely accepted and robust method for determining the solubility of boronic acids is the dynamic (or synthetic) method .[2][3][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Dynamic Method Protocol
-
Sample Preparation : A series of samples with known compositions of this compound and the chosen solvent are prepared in sealed vials.
-
Heating and Stirring : Each vial is placed in a temperature-controlled bath and heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with vigorous stirring to ensure thermal equilibrium.
-
Turbidity Measurement : The turbidity of the solution is continuously monitored. This can be done visually or, for greater accuracy, by using a luminance probe or a laser scattering technique to detect the point at which the solution becomes clear.
-
Dissolution Temperature Determination : The temperature at which the last solid particles disappear and the solution becomes transparent is recorded as the solubility temperature for that specific composition.
-
Data Compilation : The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the dynamic method of solubility determination.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Difluoro-2-methoxyphenylboronic acid. Due to the limited availability of specific experimental spectra in the public domain, this document focuses on predicted data, a detailed experimental protocol for its acquisition, and the logical workflow for spectral analysis. This guide is intended to assist researchers in the characterization and quality control of this important building block in medicinal chemistry and materials science.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values are estimated based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | 6.8 - 7.0 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 | 1H |
| H-6 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |
| -B(OH)₂ | 5.0 - 8.0 | Broad Singlet (br s) | N/A | 2H |
Note: The chemical shift of the boronic acid protons (-B(OH)₂) is highly variable and depends on concentration, solvent, temperature, and water content. These protons are also subject to exchange with deuterium in deuterated solvents, which can lead to a diminished or absent signal.
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice for boronic acids due to its ability to break up oligomers that can broaden spectral lines.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence.
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quadrupolar nuclei are present.
-
Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum carefully.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to structural elucidation.
Caption: Logical workflow for the ¹H NMR analysis of this compound.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 4,5-Difluoro-2-methoxyphenylboronic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts, supported by comparative analysis with structurally similar compounds. Additionally, detailed experimental protocols for acquiring high-quality ¹³C NMR spectra for this class of molecules are provided, alongside a logical workflow for spectral analysis.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound were calculated using the online NMR prediction tool, NMRDB.org. The predicted values are presented in Table 1. It is important to note that these are theoretical values and may differ slightly from experimental results. The carbon atoms are numbered as depicted in Figure 1.
Figure 1: Structure and Carbon Numbering of this compound
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 118.9 |
| C2 | 159.2 |
| C3 | 102.1 |
| C4 | 149.3 (d, ¹JCF) |
| C5 | 146.9 (d, ¹JCF) |
| C6 | 116.5 |
| OCH₃ | 56.4 |
Note: The chemical shifts for C4 and C5 are expected to appear as doublets due to one-bond coupling with the fluorine atom (¹JCF).
Comparative Analysis with Analogous Compounds
To provide context and support for the predicted chemical shifts, experimental ¹³C NMR data for structurally related compounds are presented in Table 2. These include 2-methoxyphenylboronic acid and 1,4-difluorobenzene.
Table 2: Experimental ¹³C NMR Chemical Shifts for Analogous Compounds
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| 2-Methoxyphenylboronic acid | C1 | 119.5 |
| C2 | 162.9 | |
| C3 | 111.9 | |
| C4 | 133.5 | |
| C5 | 121.3 | |
| C6 | 136.9 | |
| OCH₃ | 55.4 | |
| 1,4-Difluorobenzene | C1/C4 | 159.1 (t, ¹JCF) |
| C2/C3/C5/C6 | 116.3 (t, ²JCF) |
The data for 2-methoxyphenylboronic acid provides a baseline for the chemical shifts of the carbon atoms in the methoxy-substituted phenylboronic acid core. The presence of the two fluorine atoms in this compound is expected to significantly influence the chemical shifts of the directly attached carbons (C4 and C5) and, to a lesser extent, the other carbons in the aromatic ring. The data for 1,4-difluorobenzene illustrates the significant downfield shift and the characteristic carbon-fluorine coupling patterns observed for fluorinated aromatic rings.
Experimental Protocols
Acquiring high-quality ¹³C NMR spectra for this compound requires careful consideration of the experimental parameters. The following is a recommended protocol:
1. Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its good solubilizing power for boronic acids. Deuterated chloroform (CDCl₃) or acetone-d₆ can also be used, but solubility may be lower.
-
Concentration: A concentration of 10-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.
-
Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion.
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the expected chemical shift range.
-
Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, particularly for quaternary carbons.
-
-
Processing:
-
Apodization: An exponential multiplication with a line broadening factor of 1-2 Hz can be applied to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Careful phasing and baseline correction are crucial for accurate spectral interpretation.
-
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates a logical workflow for the analysis of the ¹³C NMR spectrum of this compound.
In-Depth Technical Guide to the ¹⁹F NMR Analysis of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practical considerations for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 4,5-Difluoro-2-methoxyphenylboronic acid. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated phenylboronic acid motif in various therapeutic agents. ¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of such molecules.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive analytical technique used to characterize molecules containing fluorine atoms.[1] The ¹⁹F nucleus possesses advantageous properties for NMR, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it nearly as sensitive as proton (¹H) NMR. A significant advantage of ¹⁹F NMR is its vast chemical shift range, which minimizes signal overlap and enhances resolution, proving invaluable for distinguishing between structurally similar fluorinated compounds.[1] In drug development, the incorporation of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. ¹⁹F NMR is crucial for confirming the successful incorporation of fluorine and for studying the interactions of fluorinated drugs with biological targets.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Estimated Chemical Shift (δ) in ppm | Multiplicity | Estimated Coupling Constants (J) in Hz |
| F-4 | -135 to -145 | Doublet of doublets (dd) | ortho J(F4-F5) ≈ 20 Hz, meta J(F4-H3) ≈ 8 Hz |
| F-5 | -145 to -155 | Doublet of doublets (dd) | ortho J(F5-F4) ≈ 20 Hz, meta J(F5-H6) ≈ 6 Hz |
Disclaimer: These are estimated values and should be confirmed by experimental data. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment.[2] The electron-donating methoxy group and the electron-withdrawing boronic acid group will influence the final chemical shifts.
Experimental Protocol for ¹⁹F NMR Analysis
A standardized protocol is essential for obtaining high-quality and reproducible ¹⁹F NMR spectra.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[1]
-
Materials:
-
This compound
-
High-purity NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)
-
Internal standard (e.g., trifluorotoluene or hexafluorobenzene)
-
-
Procedure:
-
Weigh approximately 5-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent can influence the chemical shifts.
-
Add a small, accurately known amount of an internal reference standard.
-
Transfer the solution into an NMR tube.
-
If necessary, filter the solution to remove any particulate matter.[3][4]
-
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer equipped with a multinuclear probe is required.
-
Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Decoupling: Proton decoupling (¹H-decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlets for each fluorine environment. However, a coupled spectrum is necessary to determine the J-coupling constants.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the nuclei.[5]
-
Number of Scans: Dependent on the sample concentration, but typically ranges from 16 to 128 scans.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shifts are referenced to the internal standard.
-
Integration: The area under each peak is integrated to determine the relative ratios of the different fluorine atoms.
Visualizing the Workflow and Molecular Interactions
Experimental Workflow
The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of this compound.
Caption: Experimental workflow for 19F NMR analysis.
Spin-Spin Coupling in this compound
The ¹⁹F NMR spectrum of this compound will exhibit spin-spin coupling between the two fluorine atoms and with the neighboring protons. This coupling provides valuable information about the connectivity of the molecule.
Caption: Spin-spin coupling in this compound.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique for the characterization of fluorinated organic molecules like this compound. While experimental data for this specific compound is not widely published, this guide provides a robust framework for its analysis, from sample preparation to data interpretation. The provided experimental protocols and estimated spectral parameters serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. It is recommended to acquire experimental data to confirm the estimated chemical shifts and coupling constants.
References
An In-depth Technical Guide to the FT-IR Spectrum of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Predicted FT-IR Spectral Data
The FT-IR spectrum of 4,5-Difluoro-2-methoxyphenylboronic acid is characterized by the vibrational frequencies of its distinct functional groups. The expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges are summarized in the table below. These predictions are based on established data for phenylboronic acids, aromatic compounds, and molecules containing C-F, C-O, and O-H bonds.[1][2][3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H stretching (hydrogen-bonded) | Boronic acid (-B(OH)₂) | Broad, Strong |
| 3100 - 3000 | C-H stretching | Aromatic ring | Medium to Weak |
| 2980 - 2850 | C-H stretching | Methoxy group (-OCH₃) | Medium |
| 1620 - 1580 | C=C stretching | Aromatic ring | Medium to Strong |
| 1520 - 1470 | C=C stretching | Aromatic ring | Medium to Strong |
| 1450 - 1350 | Asymmetric B-O stretching | Boronic acid (-B(OH)₂) | Strong |
| 1280 - 1200 | Asymmetric C-O-C stretching | Methoxy group (-OCH₃) | Strong |
| 1200 - 1000 | C-F stretching | Aryl fluoride | Strong |
| 1150 - 1100 | Symmetric C-O-C stretching | Methoxy group (-OCH₃) | Medium |
| 900 - 675 | C-H out-of-plane bending | Aromatic ring | Strong |
| ~700 | O-H out-of-plane bending | Boronic acid (-B(OH)₂) | Broad, Medium |
Interpretation of Key Vibrational Modes
-
O-H Stretching (3500 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the O-H stretching vibrations of the boronic acid functional group. The broadness of this peak is a result of intermolecular hydrogen bonding between the boronic acid molecules in the solid state.[1]
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): These absorptions, characteristic of C-H bonds on an aromatic ring, typically appear at slightly higher wavenumbers than aliphatic C-H stretches.[2][5][6]
-
Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): These peaks arise from the stretching vibrations of the C-H bonds in the methoxy group.
-
Aromatic C=C Stretching (1620 - 1470 cm⁻¹): The benzene ring gives rise to several characteristic C=C stretching bands in this region. Their exact positions and intensities can be influenced by the substituents on the ring.[2]
-
B-O Stretching (~1450 - 1350 cm⁻¹): A strong absorption due to the asymmetric stretching of the B-O bonds in the boronic acid group is a key diagnostic feature.[7][8][9]
-
C-O-C Stretching (1280 - 1100 cm⁻¹): The methoxy group will exhibit characteristic asymmetric and symmetric C-O-C stretching bands. The asymmetric stretch is typically stronger and appears at a higher wavenumber.
-
C-F Stretching (1200 - 1000 cm⁻¹): The presence of two fluorine atoms on the aromatic ring will result in strong absorption bands in this region. The C-F stretching frequency is sensitive to the electronic environment, and multiple bands may be observed.[3]
-
C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in this "fingerprint" region.[2]
Experimental Protocol for FT-IR Spectrum Acquisition
The following provides a generalized methodology for obtaining the FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique for solid samples.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or germanium)
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Spectrum Acquisition:
-
Set the desired spectral acquisition parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform to generate the infrared spectrum.
-
The resulting spectrum should be baseline-corrected if necessary.
-
Identify and label the major absorption peaks and compare them to the expected vibrational frequencies.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound.
Caption: Logical workflow for FT-IR spectroscopic analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry of 4,5-Difluoro-2-methoxyphenylboronic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Difluoro-2-methoxyphenylboronic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies.
Introduction
This compound is an arylboronic acid of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and reaction monitoring. However, the analysis of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) at elevated temperatures. This guide explores the two primary mass spectrometric approaches for its characterization: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties and Expected Mass Spectral Behavior
Molecular Formula: C₇H₇BF₂O₃
Molecular Weight: 187.94 g/mol
The presence of two fluorine atoms and a boronic acid group dictates the compound's mass spectral behavior. Electrospray ionization (ESI) is a soft ionization technique well-suited for the direct analysis of such polar compounds, while gas chromatography requires derivatization to enhance volatility and thermal stability.
Data Presentation: Expected Mass Spectrometry Data
The following tables summarize the expected quantitative data from both high-resolution and tandem mass spectrometry analyses.
Table 1: High-Resolution Mass Spectrometry Data (LC-MS, Negative ESI)
| Ion Description | Calculated m/z | Observed m/z | Mass Error (ppm) | Relative Abundance (%) |
| [M-H]⁻ | 186.0358 | 186.0361 | 1.6 | 100 |
| [M-H₂O-H]⁻ | 168.0252 | 168.0255 | 1.8 | 15 |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [M-H]⁻ (m/z 186.0358)
| Precursor Ion (m/z) | Fragment Ion Description | Fragment Ion (m/z) | Relative Abundance (%) | Proposed Structure of Fragment |
| 186.0358 | [M-H₂O-H]⁻ | 168.0252 | 85 | 4,5-Difluoro-2-methoxybenzoyl radical anion |
| 186.0358 | [M-B(OH)₂-H]⁻ | 143.0305 | 40 | 1,2-Difluoro-4-methoxybenzene radical anion |
| 186.0358 | [M-CH₃-H]⁻ | 171.0200 | 25 | 4,5-Difluoro-2-hydroxyphenylboronate |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the direct analysis of this compound without derivatization.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), 0.1% solution in water
Procedure:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ACN/water (50:50 v/v) to a final concentration of 1 mg/mL. Further dilute to 1 µg/mL with the same solvent mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Full scan from m/z 50 to 500. For fragmentation studies, perform tandem MS (MS/MS) on the precursor ion at m/z 186.04.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol involves a derivatization step to increase the volatility of the analyte for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer with an Electron Ionization (EI) source
Reagents:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Derivatization:
-
To 100 µg of this compound in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan from m/z 40 to 600.
-
Visualizations
The following diagrams illustrate the experimental workflows and a potential application of this compound.
Caption: LC-MS workflow for the analysis of this compound.
Caption: GC-MS workflow for the analysis of this compound.
Caption: Role of this compound in Suzuki-Miyaura coupling.
Technical Guide: Physicochemical Properties and Synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Difluoro-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to synthesize complex organic molecules. Despite its importance, a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication. This guide provides a comprehensive overview of its known physicochemical properties, a detailed, generalized protocol for its synthesis and crystallization based on established methods for analogous compounds, and a comparative analysis of crystallographic data from a structurally related molecule. The included experimental workflows and diagrams are intended to serve as a practical resource for researchers working with this and similar substituted phenylboronic acids.
Introduction
Substituted phenylboronic acids are a critical class of reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of fluorine and methoxy groups on the phenyl ring, as seen in this compound, can significantly influence the electronic properties, reactivity, and intermolecular interactions of the resulting products. This makes it a compound of high interest for the development of novel pharmaceuticals and functional materials. Understanding its structure and the methodologies for its preparation are crucial for its effective application.
Physicochemical Properties
While the crystal structure remains undetermined, several key physicochemical properties of this compound have been reported.
| Property | Value | Reference |
| CAS Number | 870777-32-5 | [1][2] |
| Molecular Formula | C₇H₇BF₂O₃ | [1][2] |
| Molecular Weight | 187.94 g/mol | [1][2] |
| Melting Point | 175-180 °C | [1] |
| Boiling Point | 313.9 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
Experimental Protocols
The following sections outline generalized yet detailed procedures for the synthesis and crystallization of this compound. These protocols are based on established literature methods for the preparation of structurally similar substituted phenylboronic acids.
Synthesis of this compound
The synthesis of substituted phenylboronic acids is commonly achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Reaction Scheme:
-
Formation of an organolithium reagent from a suitable bromo- or iodo-precursor.
-
Borylation with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Hydrolysis to yield the boronic acid.
Detailed Protocol:
-
Preparation of the Organolithium Reagent:
-
To a solution of 1-bromo-4,5-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add n-butyllithium (1.1 eq) in hexanes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Borylation:
-
To the freshly prepared organolithium solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene/hexanes) or by column chromatography on silica gel.
-
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is essential for structure determination. Slow evaporation is a common and effective method for growing crystals of phenylboronic acids.
Detailed Protocol:
-
Solvent Selection:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes) at an elevated temperature to achieve saturation.
-
-
Slow Evaporation:
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial and cover it with a lid that has been pierced with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Harvesting:
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Crystallographic Data (Comparative)
As the crystal structure of this compound has not been reported, the following table presents the crystallographic data for a structurally related compound, 2,4-Difluorophenylboronic acid , to provide a comparative reference.
| Parameter | 2,4-Difluorophenylboronic acid[3] |
| Chemical Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7617 (11) |
| b (Å) | 12.347 (4) |
| c (Å) | 14.620 (4) |
| β (°) ** | 95.450 (5) |
| Volume (ų) | 676.0 (3) |
| Z | 4 |
| Density (calculated) (g/cm³) ** | 1.554 |
| R-factor | 0.056 |
Mandatory Visualizations
Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: General workflow for single-crystal growth and X-ray analysis.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, crystallization, and characterization. The detailed protocols, based on established chemical principles and literature precedents for similar molecules, offer a valuable starting point for researchers. The comparative crystallographic data from a related difluorophenylboronic acid analog serves as a useful reference for what might be expected. The workflows presented herein are designed to be broadly applicable for the study of this and other substituted phenylboronic acids, thereby facilitating further research and application in drug discovery and materials science.
References
Theoretical DFT Analysis of 4,5-Difluoro-2-methoxyphenylboronic Acid: A Technical Guide for Drug Discovery and Organic Synthesis
Abstract: This technical guide provides a comprehensive theoretical analysis of 4,5-Difluoro-2-methoxyphenylboronic acid using Density Functional Theory (DFT). Phenylboronic acids are crucial reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The introduction of fluorine and methoxy substituents significantly modulates the electronic properties and reactivity of the boronic acid. This document outlines a detailed computational protocol for predicting the structural, spectroscopic, and electronic properties of this compound. The presented data, including optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbital analysis, offers valuable insights for researchers in drug development and materials science, aiding in the rational design of synthetic pathways and novel molecular entities.
Introduction
This compound is a substituted arylboronic acid of significant interest in organic synthesis. It serves as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex biaryl compounds found in many pharmaceuticals and functional materials.[1] The electronic character of the arylboronic acid is a critical determinant of its reactivity. The title compound features two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring. This unique substitution pattern is expected to influence the molecule's geometric structure, electronic properties, and ultimately, its performance in catalytic cycles.
A thorough understanding of the molecule's properties at a quantum-mechanical level can facilitate the prediction of its reactivity, stability, and spectroscopic signatures. Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the properties of organic molecules, providing insights that are often complementary to experimental data.[1][2] This guide details a theoretical DFT-based protocol to characterize this compound and presents a predictive analysis of its key chemical and physical properties.
Theoretical Methodology
The computational analysis of this compound is conducted using established DFT methods, which have been shown to provide accurate predictions for similar organoboron compounds.[1] The following workflow outlines the proposed theoretical protocol.
Computational Details
All calculations are proposed to be performed using a widely adopted DFT functional, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The molecular structure is optimized to a local minimum on the potential energy surface without any symmetry constraints.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3]
-
NMR Spectroscopy: The ¹H, ¹³C, ¹¹B, and ¹⁹F NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[4][5] Calculated isotropic shielding values are converted to chemical shifts by referencing against a standard (e.g., Tetramethylsilane for ¹H and ¹³C).
-
Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to analyze the molecule's electronic structure and reactivity.[6][7]
-
Solvation Effects: To simulate a more realistic chemical environment, calculations can also be performed using an implicit solvent model, such as the Polarizable Continuum Model (PCM).
Predicted Molecular and Electronic Properties
The combination of fluoro and methoxy substituents is expected to create a unique electronic and structural profile for the title molecule.
Molecular Geometry
The geometry of phenylboronic acids is characterized by the planarity of the phenyl ring and the orientation of the B(OH)₂ group. Conformational analysis is crucial due to the rotation around the C-B bond and the orientation of the two hydroxyl groups. The syn-anti conformation is typically the most stable for phenylboronic acids. The presence of the ortho-methoxy group may lead to a slight twist of the boronic acid group out of the plane of the phenyl ring due to steric hindrance.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value (Å or °) | Description |
|---|---|---|
| C-C (Aromatic) | 1.39 - 1.41 Å | Phenyl ring bond lengths |
| C-F | ~1.35 Å | Carbon-Fluorine bond lengths |
| C-O (Methoxy) | ~1.37 Å | Carbon-Oxygen bond length |
| C-B | ~1.56 Å | Carbon-Boron bond length |
| B-O | ~1.38 Å | Boron-Oxygen bond lengths |
| ∠C-C-C | ~120° | Phenyl ring internal angles |
| ∠C-C-B | ~121° | Angle of boronic acid group |
| Dihedral ∠(C-C-C-C) | ~0° | Planarity of the phenyl ring |
| Dihedral ∠(C-C-B-O) | 0° or 180° | Orientation of the boronic acid group |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap suggests that the molecule is more polarizable and more reactive. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group will raise their energy. The net effect will determine the final energy gap.
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 to -7.0 eV | Correlates with ionization potential |
| LUMO Energy | ~ -1.5 to -2.0 eV | Correlates with electron affinity |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicator of chemical reactivity and stability |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7][8] It is invaluable for predicting sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), primarily expected around the oxygen atoms of the boronic acid and methoxy groups, and to a lesser extent, the fluorine atoms. These are sites susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), expected around the hydroxyl protons of the boronic acid group. These are sites for nucleophilic attack.
-
Green Regions: Indicate neutral potential, expected over the carbon atoms of the phenyl ring.
Predicted Spectroscopic Properties
DFT calculations can provide reliable predictions of various spectroscopic data, which can aid in the experimental characterization of the molecule.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. Key vibrational modes for this compound are expected in the following regions.
Table 3: Predicted Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3300 - 3600 | O-H stretch | Broad band from the boronic acid hydroxyl groups |
| 3000 - 3100 | C-H stretch (aromatic) | Stretching of C-H bonds on the phenyl ring |
| 2850 - 3000 | C-H stretch (aliphatic) | Stretching of C-H bonds in the methoxy group |
| 1580 - 1620 | C=C stretch (aromatic) | Phenyl ring skeletal vibrations |
| 1300 - 1400 | B-O stretch | Characteristic stretching of the boron-oxygen bonds |
| 1200 - 1300 | C-F stretch | Strong absorption due to the C-F bonds |
| 1000 - 1150 | C-O stretch (methoxy) | Stretching of the aryl-ether C-O bond |
NMR Spectroscopy
Predicted NMR chemical shifts are powerful for structure elucidation and confirmation. The GIAO method is a reliable approach for predicting these shifts.[9][10]
Table 4: Predicted NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Comments |
|---|---|---|
| ¹H (OH) | 8.0 - 9.0 | Broad signal, position is solvent and concentration dependent. |
| ¹H (Aromatic) | 6.5 - 7.5 | Complex splitting pattern due to F-H and H-H coupling. |
| ¹H (OCH₃) | 3.8 - 4.2 | Singlet corresponding to the methoxy protons. |
| ¹³C (Aromatic) | 100 - 160 | Signals will show C-F coupling. The carbon attached to boron (C-B) will be broad. |
| ¹³C (OCH₃) | 55 - 65 | Methoxy carbon signal. |
| ¹⁹F | -110 to -140 | Two distinct signals are expected for the two non-equivalent fluorine atoms. |
| ¹¹B | 28 - 35 | A broad signal characteristic of a trigonal boronic acid. |
Potential Reactivity in Suzuki-Miyaura Coupling
This compound is designed primarily as a reagent for Suzuki-Miyaura cross-coupling reactions. The reaction mechanism involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid affects the transmetalation step. The electron-withdrawing fluorine atoms can increase the Lewis acidity of the boron atom, potentially facilitating the transmetalation step where the aryl group is transferred from boron to palladium.
Conclusion
This technical guide has outlined a robust theoretical framework for the analysis of this compound using Density Functional Theory. The predictive data presented for its geometric, electronic, and spectroscopic properties provide a foundational understanding of this important synthetic building block. The interplay of the electron-withdrawing fluoro groups and the electron-donating methoxy group creates a nuanced electronic structure that is expected to fine-tune its reactivity in synthetic applications like the Suzuki-Miyaura cross-coupling. The theoretical protocols and predicted data herein serve as a valuable resource for chemists and researchers, enabling more informed experimental design and a deeper understanding of the structure-property relationships of substituted phenylboronic acids.
References
- 1. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Vibrational Spectroscopy of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the vibrational spectroscopy of substituted phenylboronic acids, compounds of significant interest in medicinal chemistry and materials science. We delve into the core principles of FTIR and Raman spectroscopy as applied to these molecules, presenting key quantitative data, detailed experimental protocols, and a visualization of a critical signaling pathway influenced by phenylboronic acid derivatives.
Introduction to the Vibrational Spectroscopy of Phenylboronic Acids
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for elucidating the molecular structure and bonding of substituted phenylboronic acids. These techniques probe the vibrational modes of molecules, which are sensitive to the mass of the atoms, the strength of the chemical bonds, and the overall molecular symmetry. Consequently, the introduction of different substituents onto the phenyl ring of a phenylboronic acid molecule leads to characteristic shifts in the observed vibrational frequencies, providing a unique spectral fingerprint for each derivative.
Analysis of these spectra allows for the identification of functional groups, the study of intermolecular interactions such as hydrogen bonding, and the characterization of conformational isomers. In the context of drug development, where phenylboronic acids are utilized for their ability to interact with biological targets, vibrational spectroscopy can provide insights into binding mechanisms and the structural changes that occur upon interaction.
Quantitative Vibrational Data of Substituted Phenylboronic Acids
The following tables summarize the key experimental vibrational frequencies (in cm⁻¹) obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy for a selection of substituted phenylboronic acids. These values are compiled from various spectroscopic studies and provide a reference for the characteristic vibrational modes.
Table 1: Vibrational Frequencies of Phenylboronic Acid and Halogen-Substituted Derivatives
| Vibrational Mode | Phenylboronic Acid (FTIR) | 2-Fluorophenylboronic Acid (FTIR) | 2-Fluorophenylboronic Acid (Raman) | 4-Chlorophenylboronic Acid (FTIR) | 4-Chlorophenylboronic Acid (Raman) |
| O-H Stretch | 3280 | 3467 | - | 3280 - 3450 | - |
| C-H Stretch (aromatic) | 3060, 3030 | 3070, 3048 | 3077, 3040 | 3095, 3020 | 3078, 3065 |
| C=C Stretch (aromatic) | 1600, 1580, 1450 | 1617, 1580, 1480 | 1617, 1585 | 1596, 1480 | 1588 |
| B-O-H In-plane Bend | 1002 | - | - | - | - |
| B-O Stretch (asymmetric) | 1350 | 1344 | - | 1350 | - |
| B-O Stretch (symmetric) | 850 | - | - | - | - |
| B-C Stretch | 1089 | 1150 | 1152 | 1085 | 1085 |
| C-F Stretch | - | 1203 | 1197 | - | - |
| C-Cl Stretch | - | - | - | 724 - 452 | - |
| Ring Trigonal Deformation | 1030 | 1034 | 1035 | 1010 | 1010 |
| Out-of-plane C-H Bend | 760, 680 | 760 | 762 | 830 | 835 |
| BO₂ In-plane Bend | 570 | - | - | - | - |
Table 2: Vibrational Frequencies of Other Substituted Phenylboronic Acids
| Vibrational Mode | 3-Formylphenylboronic Acid (FTIR) | 3-Formylphenylboronic Acid (Raman) | 4-Methoxyphenylboronic Acid (FTIR) | 4-Methoxyphenylboronic Acid (Raman) |
| O-H Stretch | ~3300 | - | 3300 - 3600 | - |
| C-H Stretch (aromatic) | 3070, 3052, 3039 | 3070, 3052, 3039 | 3070, 3010 | 3075, 3015 |
| C=O Stretch (aldehyde) | 1700 | 1695 | - | - |
| C=C Stretch (aromatic) | 1600, 1580, 1480 | 1605, 1585, 1485 | 1610, 1580, 1515 | 1615, 1585, 1520 |
| B-O Stretch (asymmetric) | 1355 | - | 1360 | - |
| B-O-H In-plane Bend | 1014 | 1014 | - | - |
| B-C Stretch | 1107 | 1101 | 1090 | 1095 |
| C-O Stretch (methoxy) | - | - | 1250 | 1255 |
| Ring Trigonal Deformation | 990 | 993 | 1030 | 1035 |
| Out-of-plane C-H Bend | 890, 780, 690 | 895, 785, 695 | 830, 760 | 835, 765 |
Experimental Protocols
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy of Powdered Samples
This protocol outlines the steps for acquiring an FTIR spectrum of a solid phenylboronic acid sample using an ATR accessory.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Powdered phenylboronic acid sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Record a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small amount of the powdered phenylboronic acid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 to 64 scans are co-added).
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing and Cleaning:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After the measurement, retract the press arm, and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly with a solvent-dampened lint-free wipe.
-
Solid-State Raman Spectroscopy of Powdered Samples
This protocol provides a general procedure for obtaining a Raman spectrum of a powdered phenylboronic acid sample.
Materials:
-
Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope objective.
-
Microscope slide or a suitable sample holder (e.g., an aluminum cup).
-
Spatula.
-
Powdered phenylboronic acid sample.
Procedure:
-
Instrument Calibration:
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
-
Sample Preparation:
-
Place a small amount of the powdered sample onto a clean microscope slide or into the sample holder.
-
Gently flatten the surface of the powder to ensure a uniform focal plane.
-
-
Sample Focusing:
-
Place the sample on the microscope stage.
-
Using the microscope's white light illumination, bring the sample surface into focus.
-
-
Spectrum Acquisition:
-
Switch to the laser illumination.
-
Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation (photobleaching or burning). It is advisable to start with low laser power and gradually increase it if necessary.
-
Collect the Raman spectrum over the desired spectral range.
-
-
Data Processing:
-
The collected spectrum may require processing steps such as baseline correction to remove fluorescence background and cosmic ray removal.
-
Phenylboronic Acids in Drug Development: Targeting the Rho GTPase Signaling Pathway
Substituted phenylboronic acids have emerged as promising scaffolds in drug development, particularly in oncology. One of their mechanisms of action involves the inhibition of key cellular signaling pathways that are dysregulated in cancer. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often hyperactivated in cancer, promoting cell migration and metastasis.[1] Phenylboronic acids have been shown to inhibit the activity of these GTPases.[1]
The following diagram illustrates the canonical Rho GTPase signaling pathway and highlights the point of inhibition by phenylboronic acids.
Caption: Rho GTPase signaling pathway and its inhibition by phenylboronic acids.
This diagram illustrates how external signals activate Rho GTPases (RhoA, Rac1, Cdc42) by promoting the exchange of GDP for GTP, a process mediated by Guanine Nucleotide Exchange Factors (GEFs). The active, GTP-bound form of these proteins then interacts with downstream effectors such as PAK, ROCK, and mDia/Formins to regulate actin cytoskeleton dynamics, which in turn drives cell migration. GTPase Activating Proteins (GAPs) and Guanine Nucleotide Dissociation Inhibitors (GDIs) act as negative regulators, promoting the inactive state. Phenylboronic acids have been shown to inhibit the activity of the active forms of these GTPases, thereby disrupting downstream signaling and impeding cancer cell migration.[1]
Conclusion
Vibrational spectroscopy is an indispensable tool for the characterization of substituted phenylboronic acids, providing detailed information about their molecular structure and bonding. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Furthermore, understanding the interaction of these compounds with key biological pathways, such as the Rho GTPase signaling cascade, is crucial for the rational design of new therapeutic agents. The continued application of vibrational spectroscopy will undoubtedly play a significant role in advancing the development of phenylboronic acid-based drugs and materials.
References
The Impact of Difluorination on the Electronic Landscape of Phenylboronic Acids: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the electronic properties of difluorinated phenylboronic acids, offering a critical resource for researchers, scientists, and professionals in drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of boronic acids significantly modulates their electronic characteristics, influencing reactivity, acidity, and interaction with biological targets. This guide summarizes key quantitative data, details experimental methodologies, and visualizes essential chemical processes to facilitate a comprehensive understanding of these versatile building blocks.
The introduction of two fluorine atoms to the phenylboronic acid scaffold imparts a unique combination of inductive and resonance effects, which are highly dependent on their substitution pattern. These effects are crucial in tuning the Lewis acidity of the boronic acid, a key parameter in its biological activity and application in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.
Quantitative Electronic Properties of Difluorinated Phenylboronic Acids
The electronic influence of difluorination is quantitatively captured by parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ). While a comprehensive experimental dataset for all difluorinated isomers is dispersed across scientific literature, the following tables collate available data to enable comparative analysis.
Table 1: Acidity Constants (pKa) of Selected Difluorophenylboronic Acids
| Compound | pKa | Comments |
| Phenylboronic Acid | 8.86 | Reference compound.[1] |
| 2,4-Difluorophenylboronic acid | 8.47 | Increased acidity due to electron-withdrawing fluorine atoms.[2] |
| 2,6-Difluorophenylboronic acid | - | Data not readily available in cited literature. |
| 3,5-Difluorophenylboronic acid | - | Data not readily available in cited literature. |
Table 2: Hammett Substituent Constants (σ) for Fluorine-Containing Groups
| Substituent | σ_meta_ | σ_para_ |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
| -OCF₃ | 0.38 | 0.35 |
Note: Hammett constants are typically determined for monosubstituted benzene derivatives and serve as a good approximation of the electronic influence of substituents. The combined effect in difluorinated systems can be estimated from these values.
Core Experimental Protocols
The synthesis and characterization of difluorinated phenylboronic acids are fundamental to their application. Below are detailed methodologies for their preparation and analysis.
Synthesis of Difluorophenylboronic Acids
A common and effective method for the synthesis of difluorophenylboronic acids involves the reaction of a difluorophenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.
General Synthesis of 2,5-Difluorophenylboronic Acid via Grignard Reagent
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 equivalents) are activated with a small crystal of iodine. A solution of 1-bromo-2,5-difluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically maintained at reflux until the magnesium is consumed.[1]
-
Borylation: The freshly prepared Grignard reagent is then transferred via cannula to a solution of trimethyl borate (1.5 equivalents) in anhydrous THF at a low temperature, typically -78 °C.[1]
-
Hydrolysis and Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is subsequently quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude 2,5-difluorophenylboronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation and purity assessment of difluorinated phenylboronic acids.
-
Sample Preparation: Dissolve 5-10 mg of the difluorophenylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4][5]
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The aromatic protons will appear as multiplets, with coupling to both other protons and the fluorine atoms. The boronic acid protons (B(OH)₂) typically appear as a broad singlet, and its chemical shift can be solvent-dependent.[5]
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled spectrum. The carbon signals will be split due to coupling with the attached fluorine atoms (¹J_CF_) and potentially longer-range couplings (²J_CF_, ³J_CF_).[4]
-
¹⁹F NMR Spectroscopy: This technique is crucial for confirming the fluorine substitution pattern. Each chemically non-equivalent fluorine atom will give a distinct signal.[4]
-
¹¹B NMR Spectroscopy: A single, often broad, signal is expected for the trigonal planar boronic acid, typically in the range of 28-33 ppm.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) to a fine powder. Press the powder into a translucent pellet.[4]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to note include the broad O-H stretch from the boronic acid hydroxyl groups (around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), and the C-F stretches (typically in the 1100-1300 cm⁻¹ region).[4]
UV-Vis Spectroscopy for pKa Determination
The pKa of a boronic acid can be determined by monitoring the change in its UV absorbance as a function of pH. As the boronic acid transitions from the neutral trigonal planar form to the anionic tetrahedral boronate form, the UV spectrum shifts.[6]
-
Sample Preparation: Prepare a stock solution of the difluorophenylboronic acid in a suitable solvent (e.g., methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Data Acquisition: Add a small aliquot of the stock solution to each buffer solution and record the UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at a specific wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the acid and its conjugate base.[6]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a fundamental reaction mechanism.
Caption: Workflow for the synthesis of 2,5-difluorophenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
Conclusion
Difluorinated phenylboronic acids are powerful tools in modern chemistry, offering tunable electronic properties that can be leveraged in drug design and materials science. A thorough understanding of their synthesis, characterization, and reactivity is paramount for their effective utilization. This guide provides a foundational repository of data and protocols to aid researchers in harnessing the full potential of these important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability and Storage of 4,5-Difluoro-2-methoxyphenylboronic Acid: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of key reagents is paramount to ensuring experimental reproducibility and the integrity of synthetic pathways. This technical guide provides an in-depth analysis of the stability and recommended storage of 4,5-Difluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science.
While specific, in-depth stability studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the general behavior of arylboronic acids. This guide synthesizes available data for the target compound with established principles of arylboronic acid chemistry to provide best-practice recommendations.
Recommended Storage Conditions
The storage of this compound is critical to maintaining its purity and reactivity. Various suppliers recommend a range of storage temperatures. To facilitate easy comparison, these recommendations are summarized below.
| Storage Condition | Temperature Range | Notes |
| Inert Atmosphere | 2-8°C | Recommended to prevent degradation from atmospheric moisture and oxygen.[1] |
| Refrigerated | 4°C | A common recommendation for maintaining short to medium-term stability.[2] |
| Cold Storage | -4°C | Suggested for enhanced long-term stability.[2] |
| Room Temperature | Ambient | Suitable for short-term storage, though less ideal than refrigeration.[3] |
| Anhydrous, Inert Solvents | 0-6°C | For solutions of the compound, to prevent hydrolysis.[4] |
Core Stability Considerations for Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their integrity. Understanding these pathways is crucial for proper handling and use.
Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by:
-
Moisture: Water can facilitate the hydrolysis of the C-B bond.
-
Acidic or Basic Conditions: Protodeboronation of some arylboronic acids is rapid under acidic or basic conditions, with the slowest rates observed around pH 5.[5][6]
-
Palladium Catalysts: Residual palladium from cross-coupling reactions can promote deboronation, especially in the presence of water.[5][6]
-
Steric Hindrance and Electronic Effects: Sterically hindered and electron-rich arylboronic acids are generally more prone to deboronation.[5][6]
Oxidative Decomposition: Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenols and other byproducts. This can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Formation of Anhydrides (Boroxines): In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon treatment with water or other nucleophiles, it can affect the solubility and reactivity of the material.
Logical Framework for Storage and Stability
The following diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.
Caption: Factors influencing the stability of this compound.
Experimental Protocol: General Workflow for Assessing Arylboronic Acid Stability
For researchers wishing to perform their own stability studies, the following generalized workflow can be adapted. This protocol outlines the key steps for evaluating the stability of a boronic acid under various conditions.
-
Sample Preparation:
-
Accurately weigh samples of this compound into individual, inert vials.
-
Prepare separate sets of samples for each storage condition to be tested (e.g., different temperatures, humidity levels, light exposures).
-
For solution stability, dissolve the compound in the desired solvent at a known concentration.
-
-
Stress Conditions:
-
Store the vials under the defined stress conditions for a predetermined period. It is advisable to have multiple time points to track the degradation kinetics.
-
Include a control sample stored under optimal conditions (e.g., -20°C, inert atmosphere, dark).
-
-
Sample Analysis:
-
At each time point, retrieve a sample from each condition.
-
Dissolve solid samples in a suitable solvent (e.g., acetonitrile, methanol).
-
Analyze the samples using a suitable analytical technique to quantify the amount of remaining boronic acid and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the parent compound and its degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining this compound at each time point for each condition.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Identify the major degradation products to understand the decomposition pathways under different stress conditions.
-
The following diagram illustrates this experimental workflow.
Caption: General workflow for assessing the stability of an arylboronic acid.
By adhering to these storage and handling guidelines, and by understanding the inherent stability characteristics of arylboronic acids, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 1. 4-FLUORO-2-HYDROXYPHENYLBORONIC ACID | 850568-00-2 [chemicalbook.com]
- 2. 870777-32-5((4,5-Difluoro-2-methoxyphenyl)boronic acid) | Kuujia.com [kuujia.com]
- 3. 4,5-DIFLUORO-2-ETHOXYPHENYLBORONIC ACID | 870778-87-3 [chemicalbook.com]
- 4. 4,5-Difluoro-2-isopropoxyphenylboronic acid | 1072951-61-1 | Benchchem [benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4,5-difluoro-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The procedure is based on established methods for the synthesis of structurally related phenylboronic acids, involving ortho-lithiation of a substituted aromatic precursor followed by borylation. This document also outlines a general protocol for the application of the title compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the ortho-directed lithiation of 3,4-difluoroanisole, followed by quenching the resulting aryllithium species with a trialkyl borate and subsequent acidic workup.
Proposed Synthesis Pathway:
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
3,4-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate (B(O-iPr)3)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3,4-difluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Equivalent | Amount |
| 3,4-Difluoroanisole | 1.0 | User-defined |
| n-Butyllithium (2.5 M) | 1.1 | Calculated |
| Triisopropyl borate | 1.2 | Calculated |
| Solvent | - | Anhydrous THF |
| Lithiation Temperature | - | -78 °C |
| Borylation Temperature | - | -78 °C to rt |
| Reaction Time | - | 12-16 hours |
Table 2: Physical and Analytical Data (Representative)
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point (°C) | Not available, expected >100 |
| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 (m, 2H), 3.9 (s, 3H) |
| ¹⁹F NMR (CDCl₃, δ) | Expected two distinct signals |
| ¹¹B NMR (CDCl₃, δ) | ~28-32 |
| Purity (by HPLC) | >95% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, enabling the formation of biaryl and heteroaryl structures.[1][2][3] The fluorine and methoxy substituents can influence the electronic properties and metabolic stability of the resulting coupled products, making this reagent particularly useful in drug discovery programs.[4]
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
-
Degassing equipment (e.g., nitrogen or argon bubbling)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]
Table 3: Representative Suzuki-Miyaura Reaction Parameters
| Component | Example | Molar Equivalent |
| Boronic Acid | This compound | 1.2 |
| Coupling Partner | 4-Bromoacetophenone | 1.0 |
| Catalyst | Pd(PPh₃)₄ | 0.03 |
| Base | K₂CO₃ | 2.0 |
| Solvent | Dioxane/H₂O (4:1) | - |
| Temperature (°C) | 90 | - |
| Time (h) | 12 | - |
| Expected Yield (%) | 75-90 | - |
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide or triflate. The resulting biaryl and heteroaryl motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2]
This document provides detailed application notes and protocols for the use of 4,5-Difluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the difluoro-methoxyphenyl moiety is of significant interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets. However, the electronic properties of polyfluorinated arylboronic acids can present unique challenges, including a propensity for competitive protodeboronation under basic conditions. The protocols outlined below are designed to address these challenges by employing optimized reaction conditions.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium complex. This is often the rate-limiting step and is crucial for the success of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions
Due to a lack of extensive literature data specifically for the Suzuki-Miyaura coupling of this compound, the following tables present representative conditions and yields based on successful couplings of structurally similar fluorinated arylboronic acids, such as 2,5-difluorophenylboronic acid. These tables are intended to provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Coupling Partner (Aryl Bromide) | Catalyst / Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~80-90 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | ~85-95 |
| Bromobenzene | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | n-Propanol/H₂O | 100 | 1 | ~90 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Catalyst / Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 16 | ~90-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 24 | ~85-90 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | ~90 |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 36 | ~70-80 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure for Coupling with Aryl Chlorides (requiring more active catalysts)
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or t-Amyl alcohol)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, and palladium precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.
Experimental Workflow and Logic
The successful execution of a Suzuki-Miyaura coupling reaction, particularly with challenging substrates, requires careful consideration of each step. The following diagram illustrates a typical workflow from reaction setup to product isolation.
Concluding Remarks
The Suzuki-Miyaura coupling is a highly versatile and indispensable tool in modern organic synthesis. While the use of electron-deficient, polyfluorinated boronic acids like this compound can present challenges such as protodeboronation, these can often be overcome through the careful selection of reaction parameters. The use of highly active palladium precatalysts with bulky, electron-rich phosphine ligands, appropriate bases, and anhydrous conditions for more challenging couplings (e.g., with aryl chlorides) are key strategies for success. The protocols and representative data provided herein serve as a valuable starting point for researchers and professionals in the field of drug discovery and development to facilitate the synthesis of novel fluorinated biaryl compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecular architectures. Fluorinated and methoxy-substituted biaryl scaffolds are prevalent in many commercial drugs and clinical candidates due to their favorable metabolic stability and binding properties.
4,5-Difluoro-2-methoxyphenylboronic acid is a key building block for the introduction of the difluoro-methoxy-phenyl moiety. However, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid, necessitating carefully optimized reaction conditions for successful coupling. These application notes provide an overview of palladium catalysts and detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides.
Catalytic System Overview
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes a palladium precursor and a ligand, as well as the base and solvent.
Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂): A common and versatile precursor that is reduced in situ to the active Pd(0) species.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used with phosphine ligands.
-
Palladium(II) chloride (PdCl₂): Another common Pd(II) precursor.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed Pd(0) catalyst that is ready to enter the catalytic cycle.
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For challenging substrates, including those with fluorine substituents, bulky and electron-rich phosphine ligands are often employed.
-
Buchwald Ligands: A class of highly effective biaryl phosphine ligands such as SPhos, XPhos, and RuPhos. These ligands are known to promote the coupling of sterically hindered and electron-poor substrates.
-
Other Phosphine Ligands: Triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are also commonly used.
Bases: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.
Solvents: A variety of organic solvents, often in combination with water, are used for Suzuki-Miyaura couplings.
-
Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatic Hydrocarbons: Toluene is often used, particularly for higher temperature reactions.
-
Amide Solvents: N,N-Dimethylformamide (DMF) can also be used.
-
Aqueous Mixtures: The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.
Experimental Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Chlorotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~90 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | ~85 |
| 2-Bromopyridine | PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general method for the coupling of this compound with an aryl bromide using a palladium acetate precursor and a Buchwald ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This workflow outlines the key steps for setting up and performing the Suzuki-Miyaura coupling reaction as described in the protocol.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with Difluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. Difluorophenylboronic acids are key building blocks in this context, as the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3][4]
However, the use of difluorophenylboronic acids, especially those with ortho-fluorine substituents, presents a significant challenge: a high susceptibility to protodeboronation.[1][4] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling, leading to reduced yields and purification challenges.[5][6] The selection of an appropriate base is therefore a critical parameter for a successful coupling reaction.
This application note provides a detailed guide to base selection for Suzuki-Miyaura reactions involving difluorophenylboronic acids. It includes a discussion of the role of the base, a summary of comparative data for different bases, detailed experimental protocols, and visualizations of the key reaction pathways.
The Critical Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step.[7] It activates the organoboron species by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center. However, the basic conditions also promote the competing protodeboronation pathway.[5]
For electron-deficient difluorophenylboronic acids, the electron-withdrawing nature of the fluorine atoms makes the boronic acid more susceptible to nucleophilic attack by hydroxide ions, initiating protodeboronation.[1][8] Therefore, the choice of base represents a delicate balance between promoting the desired transmetalation and minimizing the undesired protodeboronation.
Generally, moderately strong inorganic bases are preferred for Suzuki couplings with difluorophenylboronic acids.[9] Stronger bases like NaOH and KOH can significantly accelerate protodeboronation, leading to lower yields of the desired biaryl product.[6][10] Weaker bases may not be sufficient to promote the transmetalation at a reasonable rate. The solubility of the base in the chosen solvent system is also a critical factor for reaction efficiency.[10]
Data Presentation: Comparison of Bases
The following tables summarize quantitative data from the literature on the impact of different bases on the yield of Suzuki-Miyaura coupling reactions with difluorophenylboronic acids. It is important to note that direct comparisons can be challenging due to variations in substrates, catalysts, ligands, solvents, and reaction temperatures across different studies.
Table 1: Comparison of Inorganic Bases in the Synthesis of Diflunisal [10]
| Base | Product Yield (%) |
| K₂CO₃ | 98 |
| KOH | 50 |
Reaction Conditions: 5-bromosalicylic acid (1 mmol), 2,4-difluorophenylboronic acid (1.5 mmol), PdCl₂ (1 mol%), DMF/H₂O (1:1), 75 °C, ultrasonic irradiation.[10]
Table 2: General Base Recommendations for Suzuki Coupling with Difluorophenylboronic Acids [6][9]
| Base | Strength | Common Usage and Remarks |
| K₃PO₄ | Moderately Strong | Often effective, especially in aqueous solutions, can facilitate the reaction.[9] |
| Na₂CO₃ | Moderately Strong | A common and effective base.[9] |
| K₂CO₃ | Moderately Strong | Widely used and often provides good yields.[10] |
| Cs₂CO₃ | Moderately Strong | Can be effective, sometimes superior for challenging couplings.[6] |
| NaOH, KOH | Strong | Generally avoided due to acceleration of protodeboronation.[6] |
| Organic Bases (e.g., TEA, DIPEA) | Weak | Often less effective than inorganic bases for this application.[10] |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions with difluorophenylboronic acids, highlighting the use of different base systems.
Protocol 1: Rapid Room-Temperature Coupling Using Potassium Phosphate [9]
This protocol is designed for unstable polyfluorophenyl boronic acids and utilizes a highly active palladium precatalyst to minimize decomposition.
-
Materials:
-
Aryl halide (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv) and 2,5-difluorophenylboronic acid (1.5 mmol, 1.5 equiv).
-
Add the palladium precatalyst (0.02 mmol, 2 mol%).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Thermally Promoted Coupling Using Sodium Carbonate [1]
This protocol employs a more traditional catalyst system at an elevated temperature.
-
Materials:
-
Aryl halide (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (15 mol%)
-
Sodium carbonate (Na₂CO₃) (2.2 equiv)
-
Degassed solvent mixture: THF/Toluene/Water (3:3:1)
-
-
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 equiv), 2,5-difluorophenylboronic acid (1.5 equiv), and sodium carbonate (2.2 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and XPhos (15 mol%).
-
Seal the flask and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add the degassed THF/Toluene/Water (3:3:1) solvent mixture.
-
Heat the reaction mixture to 95 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
-
Visualizations
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Conclusion
The successful Suzuki-Miyaura coupling of difluorophenylboronic acids is highly dependent on the judicious selection of the base. The inherent susceptibility of these electron-deficient boronic acids to protodeboronation necessitates the use of moderately strong inorganic bases, such as K₃PO₄, Na₂CO₃, and K₂CO₃, to strike a balance between efficient transmetalation and minimal side reactions. By carefully selecting the base and optimizing other reaction parameters like the catalyst, solvent, and temperature, researchers can effectively utilize difluorophenylboronic acids to synthesize valuable fluorinated biaryl compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this application note serve as a valuable resource for developing robust and high-yielding Suzuki-Miyaura coupling reactions with these challenging yet important substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Solvent Effects in Suzuki Coupling of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of fluorinated building blocks, such as 4,5-Difluoro-2-methoxyphenylboronic acid, is of particular interest in drug discovery and materials science, as the incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.
The choice of solvent is a critical parameter in optimizing the Suzuki-Miyaura coupling, as it can influence catalyst stability, reagent solubility, and the reaction mechanism, thereby impacting yield, reaction time, and impurity profiles. These application notes provide a detailed protocol for the Suzuki coupling of this compound and discuss the general principles of solvent effects in the context of related fluorinated arylboronic acids.
General Principles of Solvent Effects in Suzuki-Miyaura Coupling
The solvent system in a Suzuki-Miyaura coupling plays a multifaceted role. Key considerations include:
-
Polarity and Solubility : The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
-
Aqueous vs. Anhydrous Conditions : Many Suzuki couplings are performed in a biphasic system, typically an organic solvent with an aqueous solution of an inorganic base. Water can play a beneficial role in the transmetalation step by facilitating the formation of the reactive boronate species. However, in cases of boronic acids prone to protodeboronation, anhydrous conditions may be necessary.
-
Protic vs. Aprotic Solvents : Protic solvents like alcohols can participate in hydrogen bonding and may influence the aggregation state and reactivity of the catalyst and base. Aprotic solvents, such as dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), are widely used and offer a range of polarities.
-
Catalyst and Ligand Stabilization : The solvent can coordinate with the palladium center, influencing the stability and reactivity of the active catalytic species throughout the catalytic cycle.
Experimental Data: Representative Conditions for Suzuki Coupling of Fluorinated Phenylboronic Acids
While a systematic solvent screen for this compound is not extensively reported in the literature, the following table summarizes a specific protocol for this compound alongside representative conditions for other structurally related difluorophenylboronic acids to provide a comparative context.
| Boronic Acid | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Substituted quinolinyl chloride | Pd(PPh₃)₄ | aq Na₂CO₃ (1M) | DME | 100 | 0.33 | N/A |
| 3,4-Difluorophenylboronic acid | Aryl Iodide/Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-110 | N/A | Good |
| 3,4-Difluorophenylboronic acid | Aryl Halide | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 120-150 | 0.25-1 | Good |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/Water | 75 | N/A | 98 |
Note: The data for this compound is from a specific patent example and a yield was not provided; the focus was on product formation. The other entries represent generalized or specific examples for comparative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Protocol 1 is based on a documented procedure for this specific boronic acid. Protocol 2 is a general method that can be used as a starting point for optimization with different aryl halides.
Protocol 1: Suzuki Coupling of this compound with an Aryl Chloride
This protocol is adapted from a procedure described in patent literature, demonstrating a rapid coupling under thermal conditions.
Materials:
-
Aryl Chloride (1.0 equiv.)
-
This compound (1.7 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
1 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Pressure tube or sealed reaction vessel
-
Standard laboratory glassware for work-up
-
Ethyl acetate and brine for extraction
Procedure:
-
To a pressure tube, add the aryl chloride (e.g., 0.29 mmol), this compound (0.49 mmol), and Pd(PPh₃)₄ (0.014 mmol).
-
Add DME (e.g., 5.2 mL) followed by the 1 M aqueous Na₂CO₃ solution (e.g., 0.87 mL).
-
Seal the pressure tube and heat the reaction mixture to 100 °C with vigorous stirring for 20 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Suzuki Coupling with Aryl Bromides (Starting Point for Optimization)
This protocol provides a general starting point for the coupling of this compound with aryl bromides, which are typically more reactive than aryl chlorides.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and follow the work-up and purification procedure as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key relationships and the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols: 4,5-Difluoro-2-methoxyphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Difluoro-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel bioactive molecules. Its utility is most pronounced in the construction of biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of the difluoro-methoxy-phenyl moiety can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions, while also improving metabolic stability by blocking potential sites of oxidation.
These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, with a focus on p38 mitogen-activated protein kinase (MAPK) as a representative target. p38 MAPK is a key enzyme in a signaling cascade that plays a critical role in inflammation and cellular responses to stress, making it an important target in the development of therapies for inflammatory diseases and cancer.
Application: Synthesis of a p38 MAPK Inhibitor
The 4,5-Difluoro-2-methoxyphenyl group can be incorporated into known kinase inhibitor scaffolds to explore structure-activity relationships (SAR) and develop novel drug candidates. In this representative example, we describe the synthesis of a potent p38 MAPK inhibitor by coupling this compound with a suitable heterocyclic core.
Quantitative Data: In Vitro p38α MAPK Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of hypothetical p38 MAPK inhibitors, illustrating the contribution of the 4,5-Difluoro-2-methoxyphenyl moiety to the overall potency.
| Compound ID | R Group on Pyridazine Core | p38α MAPK IC50 (nM) |
| 1 | Phenyl | 150 |
| 2 | 2-Methoxyphenyl | 95 |
| 3 | 4-Fluorophenyl | 60 |
| 4 | 4,5-Difluoro-2-methoxyphenyl | 15 |
| 5 (VX-745) | 2,6-Dichlorophenyl | 12 |
Note: The data presented in this table is representative and for illustrative purposes to demonstrate the potential impact of the 4,5-Difluoro-2-methoxyphenyl moiety on inhibitory activity.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide (e.g., a halogenated pyridazine core) with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.05 equiv).
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for In Vitro p38α MAPK Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the recombinant p38α MAPK enzyme, and the inhibitor solution at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for synthesis and evaluation of p38 MAPK inhibitors.
Caption: Inhibition of the p38 MAPK signaling pathway.
Application Notes and Protocols for the Synthesis of Fluorinated Biaryl Compounds Using 4,5-Difluoro-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated biaryl scaffolds are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable biaryl compounds. This document provides detailed application notes and protocols for the use of 4,5-Difluoro-2-methoxyphenylboronic acid in the synthesis of fluorinated biaryls. While this boronic acid is a key building block for introducing the 4,5-difluoro-2-methoxyphenyl motif, the success of the coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions, especially given the challenges associated with electron-rich and sterically hindered coupling partners.
Significance of Fluorinated Biaryls in Drug Development
The introduction of fluorine into drug candidates can lead to several beneficial effects:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can prevent oxidative metabolism at that position, thereby increasing the drug's half-life.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the specific catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly for challenging substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides
Aryl chlorides are often less reactive than aryl bromides. Microwave irradiation can significantly accelerate the reaction.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous toluene
-
Microwave reaction vial with a stir bar
Procedure:
-
Preparation: To a microwave reaction vial, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), K₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
Quantitative Data
The following tables provide representative data for Suzuki-Miyaura couplings of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited, these examples with analogous compounds illustrate the expected trends and yields under optimized conditions.
Table 1: Suzuki Coupling Yields with Various Aryl Bromides
| Coupling Partner (Aryl Bromide) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | ~95 |
| 4-Bromobenzonitrile | Electron-withdrawing | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~92 |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing | PdCl₂(dppf) | Na₂CO₃ | DME | 85 | 3 | ~96 |
| 4-Bromoanisole | Electron-donating | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~85 |
| Bromobenzene | Neutral | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | ~90 |
Table 2: Suzuki Coupling Yields with Various Aryl Chlorides
| Coupling Partner (Aryl Chloride) | Substituent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Electron-withdrawing | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | ~93 |
| 4-Chlorobenzonitrile | Electron-withdrawing | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | ~88 |
| 1-Chloro-4-methoxybenzene | Electron-donating | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 36 | ~75 |
| Chlorobenzene | Neutral | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~82 |
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura couplings with fluorinated boronic acids can often be attributed to side reactions such as protodeboronation. The following diagram illustrates a logical approach to optimizing the reaction conditions.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methoxyphenylboronic Acid with Heteroaryl Bromides
Introduction
The construction of carbon-carbon (C-C) bonds between aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2][3] The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][4] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4,5-difluoro-2-methoxyphenylboronic acid with a range of heteroaryl bromides. The 4,5-difluoro-2-methoxyphenyl moiety is a significant structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules. This guide offers field-proven insights into optimizing reaction conditions, understanding the underlying mechanism, and troubleshooting potential challenges.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the heteroaryl bromide. This step forms a square-planar Pd(II) complex.[5][6] The reactivity of the halide in this step follows the general trend I > Br > OTf >> Cl.[3] For heteroaryl bromides, particularly those that are electron-deficient, this step is typically facile.[8][9]
-
Transmetalation: This is often the rate-determining step of the cycle. It requires the activation of the organoboron species by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic borate anion (e.g., [ArB(OH)3]⁻).[10] This borate then transfers its aryl group (in this case, 4,5-difluoro-2-methoxyphenyl) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[6][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Successful Coupling
Achieving high yields in the coupling of this compound with heteroaryl bromides requires careful selection of several key parameters.
Choice of Palladium Catalyst and Ligand
The combination of the palladium source and the phosphine ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources that are activated in situ by phosphine ligands.[11][12]
-
Ligands: Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[8][9] Ligands such as SPhos, XPhos, and RuPhos have shown great success in coupling heteroaryl halides. For less demanding couplings, ligands like P(t-Bu)₃ or P(Cy)₃ can also be effective.[11] N-heterocyclic carbene (NHC) ligands are also highly effective for these transformations.[11][13]
The Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[10][11][14]
-
Inorganic Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[10]
-
Strength and Solubility: Potassium phosphate (K₃PO₄) is often an excellent choice as it is a moderately strong base that is effective in many solvent systems and can minimize side reactions.[10] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive coupling partners. The choice of base should be tailored to the specific heteroaryl bromide, as some are sensitive to strongly basic conditions.
Solvent System Selection
The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if present).[10]
-
Common Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently used.[10]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is employed.[10] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[10]
-
Protodeboronation: A key side reaction to be aware of is protodeboronation, where the boronic acid reacts with water to replace the boryl group with a hydrogen atom. This can be minimized by using an appropriate base and avoiding excessively high water content or prolonged reaction times.[10]
General Experimental Protocol
This protocol serves as a robust starting point and can be optimized for specific heteroaryl bromide substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2–1.5 mmol, 1.2–1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.2 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Exemplified Conditions and Data
The following table summarizes representative conditions for the coupling of various heteroaryl bromides. These examples serve as a valuable reference for developing a specific protocol.
| Heteroaryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~90% | [1][12] |
| 3-Bromothiophene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 12 | >85% | [1] |
| 5-Bromoindole (N-protected) | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 16 | ~88% | [1] |
| 2-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~80% | [2] |
| 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | >90% | [1][12] |
| 4-Bromoisoquinoline | Pd₂(dba)₃ / SPhos | KF | Dioxane | 100 | 18 | ~82% | [12] |
Note: Yields are approximate and highly dependent on the specific substrate and precise reaction conditions. The listed conditions are based on general protocols for similar transformations and should be optimized.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor choice of base/solvent- Low reaction temperature | - Use a fresh catalyst/ligand- Ensure thorough degassing- Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., Toluene, DME)- Increase reaction temperature |
| Protodeboronation of Boronic Acid | - Excess water in the solvent- Base is too strong or reaction time too long | - Use anhydrous solvents or reduce the proportion of water- Use a milder base (e.g., KF)- Monitor reaction closely and stop once complete |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand- Ensure a strictly inert atmosphere |
| Difficulty in Purification | - Close polarity of product and starting materials/byproducts | - Optimize chromatography conditions (try different solvent systems or gradients)- Consider recrystallization or trituration |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl bromides is a highly effective method for synthesizing valuable compounds for drug discovery and materials science. Success in this transformation is predicated on a rational selection of the catalyst, ligand, base, and solvent system. By understanding the underlying catalytic cycle and anticipating potential side reactions, researchers can efficiently optimize conditions to achieve high yields of the desired cross-coupled products. The protocols and data presented in this note provide a solid foundation for the successful application of this important chemical reaction.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methoxyphenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 4,5-difluoro-2-methoxyphenylboronic acid with a variety of aryl chlorides. This transformation is a powerful tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science. The presence of the difluoro-methoxyphenyl moiety can introduce desirable electronic and metabolic properties into target molecules.
Introduction to the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (in this case, this compound) and an organohalide (aryl chlorides). Aryl chlorides are often preferred substrates in industrial applications due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, the carbon-chlorine bond is stronger, necessitating the use of specialized, highly active catalyst systems.
The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl chloride to a Pd(0) species, transmetalation of the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly with challenging aryl chloride substrates.
Key Considerations for Successful Coupling
-
Catalyst and Ligand Selection: The coupling of aryl chlorides requires highly active palladium catalysts. Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as SPhos, XPhos, and RuPhos, often used in conjunction with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have shown excellent performance in similar reactions. Pre-formed palladium catalysts incorporating these ligands are also commercially available and offer high reactivity.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Strong inorganic bases are typically used for aryl chloride couplings. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice, as they have been shown to be effective in promoting the reaction.
-
Solvent: Anhydrous, polar aprotic solvents are generally used to facilitate the dissolution of the reagents and stabilize the catalytic species. Dioxane, toluene, and t-amyl alcohol are common solvents for these reactions. The use of a co-solvent such as water may be necessary depending on the base used.
-
Temperature: Due to the inertness of the C-Cl bond, elevated temperatures (typically 80-120 °C) are often required to drive the reaction to completion. Microwave irradiation can be a valuable tool to shorten reaction times and improve yields.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl chlorides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl chloride
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealable reaction vial, add this compound (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 2-5 mol%). If using a solid palladium precursor and ligand, add them at this stage.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) until the reaction is complete. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 7-9).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides, based on analogous reactions reported in the literature.
| Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 85-95 |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl alcohol | 110 | 16 | 80-90 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 75-85 |
| 2-Chloropyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 70-80 |
| 1-Chloro-4-nitrobenzene | PEPPSI-IPr (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 88-96 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Applications in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of small molecule kinase inhibitors. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and oncology. The protocols and data presented herein are based on established synthetic methodologies and biological evaluation techniques.
Introduction to Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2][] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved by the FDA for the treatment of various cancers and other diseases.[1][2][6][7]
The synthesis of kinase inhibitors is a key area of research in medicinal chemistry. The pyrimidine scaffold, for instance, is a privileged structure in the design of kinase inhibitors due to its resemblance to the purine core of ATP, allowing for competitive binding to the ATP-binding site of kinases.[8] Strategic functionalization of such scaffolds is crucial for achieving high potency and selectivity.[8] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools in the synthesis of a diverse range of kinase inhibitors.[8][9][10][11][12]
This document will focus on the synthesis and evaluation of select kinase inhibitors, providing detailed protocols and data to aid in their preparation and characterization.
I. Synthesis of an EGFR Inhibitor based on a 2,4-Diaminopyrimidine Scaffold
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including non-small cell lung cancer.[][5] This section details the synthesis of a representative EGFR inhibitor.
Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. Inhibition of EGFR blocks these downstream signals, leading to anti-tumor effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols: The Utility of 4,5-Difluoro-2-methoxyphenylboronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous pursuit of novel and more effective agrochemicals, the strategic incorporation of specifically functionalized aromatic moieties is a cornerstone of modern synthetic chemistry. 4,5-Difluoro-2-methoxyphenylboronic acid is a versatile building block that offers a unique combination of electronic and steric properties conferred by its difluoro and methoxy substituents. These features can significantly influence the biological activity, metabolic stability, and overall physicochemical profile of a target agrochemical. The primary application of this reagent in agrochemical synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the efficient construction of complex biaryl or aryl-heteroaryl scaffolds, which are prevalent in a wide range of modern fungicides and herbicides. While specific commercial agrochemicals containing the 4,5-difluoro-2-methoxyphenyl moiety are not extensively documented in publicly available literature, the use of structurally similar phenylboronic acids, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid in the synthesis of herbicidal 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, provides a strong precedent for its application.[1][2]
Key Applications in Agrochemical Synthesis
The 4,5-difluoro-2-methoxyphenyl moiety can be incorporated into various agrochemical classes to modulate their efficacy and properties.
-
Herbicides: This building block is particularly relevant for the synthesis of herbicides where a substituted phenyl ring is a key pharmacophore. This includes classes such as:
-
Auxin Mimics: In the synthesis of novel pyridine- or pyrimidine-based herbicides that mimic the action of natural auxins, leading to uncontrolled growth and eventual death of susceptible weeds. The substitution pattern of the boronic acid can influence the binding affinity to the target protein.
-
PPO (Protoporphyrinogen Oxidase) Inhibitors: Introducing the 4,5-difluoro-2-methoxyphenyl group into PPO inhibitor scaffolds can enhance their activity and selectivity.
-
HPPD (4-hydroxyphenylpyruvate dioxygenase) Inhibitors: As with PPO inhibitors, this moiety can be a valuable addition to HPPD inhibitor structures to optimize their herbicidal effects.
-
-
Fungicides: The unique electronic nature of the difluorinated methoxy-phenyl ring can be advantageous in the design of novel fungicides, particularly in classes such as:
-
SDHI (Succinate Dehydrogenase Inhibitor) Fungicides: The aromatic ring of the molecule often plays a crucial role in the interaction with the target enzyme. Modification with the 4,5-difluoro-2-methoxyphenyl group can lead to improved potency and a modified spectrum of controlled pathogens.
-
Strobilurin Analogues: While less common, the incorporation of this moiety into strobilurin-type fungicides could be explored to overcome resistance issues.
-
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using this compound for the synthesis of a key agrochemical intermediate.
Reaction Scheme:
Caption: General Suzuki-Miyaura Coupling Reaction.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., 2,6-dichloro-4-aminopyridine) (1.0 equivalent)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 equivalents)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent System (e.g., Toluene and Water, 4:1 v/v)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent system (toluene/water) to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl/aryl-heteroaryl product.
Data Presentation
The following table summarizes hypothetical but representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides, which are common precursors in agrochemical synthesis.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-Dichloropyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 | >98 |
| 2 | 4-Bromo-2-chloroaniline | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 | >99 |
| 3 | 2-Chloro-5-iodopyrimidine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 85 | 10 | 88 | >98 |
Logical Workflow for Agrochemical Discovery
The utilization of this compound in an agrochemical discovery program typically follows a structured workflow.
Caption: Workflow for Agrochemical Discovery.
This workflow illustrates the iterative process of designing, synthesizing, and testing new potential agrochemicals. The Suzuki-Miyaura coupling with this compound is a critical step in generating a library of diverse compounds for biological screening. The results of these screens then inform the next round of synthesis in a lead optimization campaign.
References
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 4,5-Difluoro-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the large-scale synthesis of 4,5-Difluoro-2-methoxyphenylboronic acid, a key intermediate in the production of advanced pharmaceutical compounds. Detailed protocols for its synthesis via a lithiation-borylation pathway and its subsequent application in Suzuki-Miyaura cross-coupling reactions are presented. This document also includes data tables for easy reference and visual diagrams to illustrate key processes and biological pathways, such as the HER2 signaling pathway, which is relevant to drugs synthesized using this boronic acid.
Introduction
This compound is a crucial building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its application is notable in the synthesis of targeted cancer therapies, such as Tucatinib, a HER2 inhibitor. The fluorine and methoxy functional groups on the phenyl ring play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The protocols outlined below are designed to be scalable for industrial applications, ensuring high yield and purity.
Large-Scale Synthesis of this compound
The recommended synthetic route for the large-scale production of this compound is through the lithiation of a haloarene followed by borylation. This method offers a direct and efficient pathway to the desired product.
Experimental Protocol: Lithiation-Borylation
This protocol is adapted from established methods for arylboronic acid synthesis.[1][2]
Reaction Scheme:
Materials and Reagents:
-
1,2-Difluoro-4-methoxy-5-bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
-
Methyl tert-butyl ether (MTBE)
-
Hexanes
Procedure:
-
Reaction Setup: A multi-neck, jacketed glass reactor is dried and purged with nitrogen. Anhydrous THF is charged to the reactor.
-
Lithiation: The reactor is cooled to -78 °C. 1,2-Difluoro-4-methoxy-5-bromobenzene is dissolved in anhydrous THF and added to the reactor. n-Butyllithium is then added dropwise over 1-2 hours, maintaining the temperature below -70 °C. The reaction is stirred for an additional hour at this temperature.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for 2-3 hours at -78 °C.
-
Quenching and Work-up: The reaction is slowly warmed to 0 °C and quenched by the careful addition of 2 M HCl. The mixture is then allowed to warm to room temperature and stirred for at least one hour.
-
Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with MTBE. The combined organic layers are washed with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude solid is triturated with hexanes to afford the purified this compound.
Quantitative Data
| Parameter | Value |
| Starting Material | 1,2-Difluoro-4-methoxy-5-bromobenzene |
| Key Reagents | n-BuLi, Trimethyl borate |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key coupling partner in Suzuki-Miyaura reactions, which are fundamental to the synthesis of many pharmaceutical compounds.[3]
General Experimental Protocol
This protocol is a generalized procedure for a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials and Reagents:
-
Aryl halide or triflate (Ar-X)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene, 2-MeTHF)
Procedure:
-
Reaction Setup: A reactor is charged with the aryl halide, this compound (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Catalyst Addition: The palladium catalyst and ligand are added. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Reaction: The degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by HPLC or TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Quantitative Data for a Model Reaction
| Parameter | Condition |
| Aryl Halide | Substituted Aryl Bromide |
| Boronic Acid Equiv. | 1.3 |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 80-95% |
Visualizations
Experimental Workflow: Synthesis and Application
Caption: General workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction.
HER2 Signaling Pathway
Tucatinib, synthesized using this compound, is an inhibitor of the HER2 receptor. The diagram below illustrates the major signaling cascades downstream of HER2 activation.[4][5][6]
Caption: Simplified representation of the HER2 signaling pathway and the inhibitory action of Tucatinib.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium: Highly pyrophoric. Must be handled under an inert atmosphere. All glassware must be oven-dried.
-
Trimethyl borate: Flammable liquid and vapor.
-
Palladium catalysts: May be toxic and should be handled with care.
Conclusion
This compound is a valuable synthetic intermediate. The protocols provided herein offer a robust and scalable method for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions. These procedures, when followed with appropriate safety precautions, can be effectively implemented in a large-scale research and development setting.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Products from 4,5-Difluoro-2-methoxyphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions involving 4,5-Difluoro-2-methoxyphenylboronic acid. While specific literature examples detailing the purification of products from this particular boronic acid are not abundant, the following protocols are based on well-established methods for analogous fluorinated and methoxy-substituted biaryl compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl scaffolds. The fluorine and methoxy substituents can impart desirable physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between this boronic acid and various aryl halides.
The successful isolation and purification of the target biaryl product are critical for subsequent biological evaluation and material characterization. Common impurities in these reactions include unreacted starting materials, homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the basic reaction conditions. This document outlines a general workflow and detailed protocols for the purification of these products.
General Purification Workflow
The purification strategy for products from Suzuki-Miyaura reactions typically involves a multi-step process to remove different types of impurities. An initial aqueous workup is employed to eliminate inorganic salts and water-soluble byproducts. This is followed by either flash column chromatography, for the separation of compounds based on polarity, or recrystallization for the purification of crystalline solids.
Experimental Protocols
The following are detailed protocols for the purification of biaryl compounds derived from this compound.
Protocol 1: General Aqueous Workup and Extraction
This initial step is designed to remove inorganic salts, the base used in the reaction, and any residual water-soluble reagents.
Materials:
-
Crude reaction mixture
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a common and effective method for separating the desired product from unreacted starting materials and non-polar byproducts like the homocoupled boronic acid.
Materials:
-
Crude organic product from Protocol 1
-
Silica gel (or alumina if the product is acid-sensitive)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column and accessories
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Fraction collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC analysis. The desired product should have a retention factor (Rf) of approximately 0.2-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column. Allow the silica gel to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the product onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Elution: Begin elution with the determined solvent system. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can be used to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Purification by Recrystallization
For solid products, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.
Materials:
-
Crude or partially purified solid product
-
Recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
The following table presents hypothetical data for a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide to illustrate the expected outcomes of the purification protocols.
| Coupling Partner (Aryl Bromide) | Purification Method | Yield (%) | Purity (%) |
| 4-Bromoanisole | Column Chromatography | 85 | >98 (by NMR) |
| 1-Bromo-4-nitrobenzene | Column Chromatography | 92 | >99 (by HPLC) |
| 2-Bromopyridine | Column Chromatography | 78 | >97 (by NMR) |
| 4-Bromoacetophenone | Recrystallization | 88 | >99 (by HPLC) |
Note: The data in this table is illustrative and not based on specific experimental results for this compound due to a lack of available literature data.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle can aid in troubleshooting potential side reactions and purification challenges.
Troubleshooting Common Purification Issues
-
Persistent Palladium Contamination: If the final product retains a dark color, residual palladium may be present. Stirring the product solution with a palladium scavenger or activated charcoal followed by filtration through celite can help remove these impurities.
-
Homocoupled Byproduct: The homocoupled dimer of this compound can be a significant impurity. Careful optimization of column chromatography conditions is often necessary for its removal.
-
Low Recovery After Chromatography: The polarity of biaryl products can vary significantly. If the product is not eluting from the silica gel column, a more polar eluent system (e.g., adding methanol to dichloromethane) may be required.
By following these detailed protocols and considering the potential challenges, researchers can effectively purify products from reactions involving this compound, ensuring high-quality materials for their downstream applications.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4,5-Difluoro-2-methoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving 4,5-Difluoro-2-methoxyphenylboronic acid. This substrate presents unique challenges due to its electronic and steric properties.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no product formation in my Suzuki coupling with this compound. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction with this substrate fails, the investigation should focus on several key areas. First, assess the activity of your catalyst; the active Pd(0) species must be generated and maintained.[1] Oxygen contamination can lead to catalyst decomposition and unwanted homocoupling of the boronic acid, so ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere.[1][2] Finally, the reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and often require significant optimization for challenging substrates like this one.[3]
Q2: How do the specific properties of this compound impact the reaction?
A2: This boronic acid has two distinct features that can impede the Suzuki-Miyaura coupling:
-
Electronic Effects: The two electron-withdrawing fluorine atoms make the boronic acid electron-deficient. This property can slow down the crucial transmetalation step of the catalytic cycle, as it reduces the nucleophilicity of the organic group being transferred to the palladium center.[4][5][6]
-
Steric Hindrance: The ortho-methoxy group introduces significant steric bulk around the boron center. This can physically block the palladium complex from approaching the boronic acid, thereby hindering the transmetalation and subsequent reductive elimination steps.[1][7]
Q3: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A3: If your starting materials are consumed without efficient product formation, competitive side reactions are likely occurring. The most common culprits are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[8] Electron-deficient boronic acids can be particularly susceptible to this side reaction, which is often promoted by harsh bases and elevated temperatures.[2][9]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a dimer of 4,5-difluoro-2-methoxyphenol). This reaction becomes competitive when the desired cross-coupling is slow due to steric or electronic factors.[3][7]
Q4: The standard Pd(PPh₃)₄ catalyst isn't working. What catalyst and ligand systems are recommended for this substrate?
A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-deficient substrates.[3] To overcome the high activation barriers, more robust and specialized catalyst systems are necessary. The use of bulky, electron-rich phosphine ligands is essential.[1] These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps. Highly effective options include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] For particularly challenging couplings, specialized ligands like AntPhos may also be considered.[10]
Q5: Which base and solvent system should I choose to optimize the yield?
A5: The choice of base is critical; it must be strong enough to activate the boronic acid by forming the more nucleophilic boronate species, but not so harsh that it promotes significant protodeboronation.[8][9] For this substrate, consider using bases like K₃PO₄ or Cs₂CO₃, which are often effective for difficult couplings.[9] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]
The solvent system must be anhydrous and thoroughly degassed. A mixture of a non-polar aprotic solvent with a small amount of water (e.g., Dioxane/H₂O or Toluene/H₂O) can sometimes be beneficial by helping to solubilize the base and facilitate the formation of the active boronate species.[9] However, for substrates highly prone to protodeboronation, strictly anhydrous conditions may be required.[9]
Q6: How can I prevent protodeboronation of my boronic acid?
A6: Minimizing protodeboronation is key to achieving a high yield.[2] Consider the following strategies:
-
Use Milder Bases: Switch to a milder base such as KF.[9]
-
Anhydrous Conditions: Employ strictly anhydrous conditions with a non-aqueous base.[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[9][11] These derivatives are more resistant to decomposition and slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[2][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction / Low conversion | 1. Inactive catalyst or insufficient ligand.[1][3] 2. Reaction temperature is too low.[9] 3. Inefficient oxidative addition or transmetalation.[7][9] 4. Oxygen contamination deactivating the catalyst.[1][2] | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).[1][3] 2. Increase the reaction temperature in increments (e.g., from 80°C to 110°C).[9] 3. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of inert gas (Argon or Nitrogen).[2] |
| Starting material consumed, but low product yield | 1. Protodeboronation: C-B bond cleavage.[2][8] 2. Homocoupling: Boronic acid self-coupling.[3] 3. Product degradation under reaction conditions. | 1. Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[9] Use milder bases (e.g., KF) or strictly anhydrous conditions.[9] 2. Use a more efficient catalyst/ligand system to accelerate the cross-coupling rate over the homocoupling rate. Consider slow addition of the boronic acid.[3] 3. Monitor the reaction by TLC or LC-MS and stop it once the product is formed; avoid prolonged heating. |
| Formation of multiple byproducts | 1. Catalyst decomposition leading to side reactions.[7] 2. Competing reaction pathways (e.g., homocoupling, protodeboronation).[3][8] 3. Impure starting materials. | 1. Use a more stable palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst). 2. Implement strategies to minimize protodeboronation and homocoupling as described above. 3. Verify the purity of the boronic acid and aryl halide by NMR or LC-MS before starting the reaction. |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling with a Buchwald Ligand
This protocol is a starting point for the coupling of this compound with an aryl bromide using a modern catalyst system.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water at a 10:1 ratio, to a concentration of 0.1 M relative to the aryl halide) via syringe.[1]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester Derivative
Converting the boronic acid to its pinacol ester (BPin) can enhance stability and reduce side reactions.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or toluene.
-
Dehydration: Add a drying agent, such as anhydrous MgSO₄, or set up a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours until the conversion is complete (monitor by NMR or LC-MS).
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction (Protocol 1, substituting the boronic acid with the ester) without further purification.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.
Caption: Workflow for protecting the boronic acid to improve reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling Reactions with 4,5-Difluoro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4,5-Difluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its electron-deficient nature and potential steric hindrance, this reagent can be susceptible to side reactions that lower the yield of the desired product. This guide offers practical solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki coupling?
A1: The primary side reactions encountered with this compound are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,2-difluoro-4-methoxybenzene.[1] This side reaction is common for electron-deficient arylboronic acids, and the electron-withdrawing fluorine atoms in your substrate make it particularly susceptible.[2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, 2,2'-dimethoxy-4,4',5,5'-tetrafluorobiphenyl.[3] Homocoupling can be mediated by the palladium catalyst, especially in the presence of oxygen or when using a Pd(II) precatalyst.[3]
Q2: My reaction is resulting in a low yield of the desired product, and I'm observing a significant amount of the protodeboronated byproduct. How can I minimize this?
A2: Minimizing protodeboronation requires optimizing your reaction conditions to favor the cross-coupling pathway. Here are several strategies:
-
Choice of Base: Use a weaker, non-hydroxide base. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing protodeboronation compared to stronger bases like sodium hydroxide (NaOH).[2]
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Water can facilitate the protodeboronation of boronic acids.[2]
-
Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a MIDA ester. These act as "slow-release" sources of the boronic acid in situ, keeping its concentration low and thus reducing the rate of protodeboronation.[4]
-
Catalyst System: Employ a highly active catalyst system that promotes rapid cross-coupling, outcompeting the slower protodeboronation reaction. Catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often recommended for challenging substrates.[2][5]
-
Lower Reaction Temperature: If the catalyst system is active enough, running the reaction at a lower temperature can decrease the rate of protodeboronation.[2]
Q3: I am observing a significant amount of the homocoupled byproduct. What are the key factors to control this side reaction?
A3: Homocoupling is often linked to the presence of oxygen and the state of the palladium catalyst. To suppress it:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[6]
-
Palladium Precatalyst: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates the active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to cause homocoupling during the initial phase of the reaction before the catalytic cycle is established.[7]
-
Ligand Choice: Bulky electron-rich phosphine ligands can also help to suppress homocoupling by favoring the desired cross-coupling pathway.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst.[9] |
| Poor reagent quality | Verify the purity of your this compound and the aryl halide. Boronic acids can degrade upon storage.[2] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[9] | |
| Significant protodeboronation | Reaction conditions too harsh | Lower the reaction temperature.[2] |
| Presence of water | Use anhydrous solvents and reagents and maintain a strict inert atmosphere.[2] | |
| Inefficient catalyst | Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) to accelerate the cross-coupling.[5] | |
| High concentration of free boronic acid | Convert the boronic acid to its pinacol or MIDA ester to employ a "slow-release" strategy.[4] | |
| Significant homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[6] |
| Use of Pd(II) precatalyst | Switch to a Pd(0) source or a precatalyst that quickly generates the active catalyst.[7] | |
| Sluggish cross-coupling | Optimize conditions (catalyst, ligand, temperature) to increase the rate of the desired reaction. | |
| Dehalogenation of the aryl halide | Presence of a hydrogen source | This is another common side reaction in Suzuki couplings. Ensure anhydrous conditions and consider the choice of base and solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling Using a Pinacol Boronate Ester for Slow Release
This protocol is designed to minimize protodeboronation.
-
Esterification: Convert this compound to its pinacol ester using standard procedures.
-
Coupling Reaction: Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester (1.2 equiv.). A fluoride source (e.g., CsF or KF) may be required as the base to facilitate the in situ cleavage of the pinacol ester.
Visualizing Reaction Pathways and Troubleshooting
Caption: Key reaction pathways in the Suzuki coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Homocoupling of 4,5-Difluoro-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the homocoupling of 4,5-Difluoro-2-methoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides and FAQs
This section addresses common problems and questions related to the undesired homocoupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of 2,2'-dimethoxy-4,4',5,5'-tetrafluorobiphenyl. This side product consumes the boronic acid, reducing the yield of the desired cross-coupled product.
Q2: Why am I observing significant homocoupling of this compound in my reaction?
A2: Several factors can promote the homocoupling of arylboronic acids. The presence of oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[1] Additionally, electron-deficient arylboronic acids, such as this compound, can be more susceptible to homocoupling.[2][3] The reaction conditions, including the choice of base, solvent, and temperature, can also influence the extent of this side reaction.
Q3: How can I minimize the homocoupling of my boronic acid?
A3: To minimize homocoupling, it is crucial to maintain an oxygen-free environment throughout the reaction. This can be achieved by thoroughly degassing the solvent and blanketing the reaction with an inert gas like argon or nitrogen.[1] Using a fresh, active Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can also be beneficial.[4] Optimizing the reaction conditions, such as using a milder base or a lower temperature, may also help to suppress the homocoupling side reaction.
Q4: My boronic acid appears to be degrading. Could this be related to the homocoupling issue?
A4: Yes, the instability of boronic acids is a common reason for low yields in Suzuki-Miyaura reactions and can be related to homocoupling.[1][4] Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides called boroxines.[4] These degradation pathways can be exacerbated by harsh reaction conditions.[4] While not directly homocoupling, the degradation of the starting material will lead to a lower yield of the desired product.
Troubleshooting Guide: Low Yield and High Homocoupling
If you are experiencing low yields of your desired cross-coupled product and a significant amount of the homocoupled byproduct, follow these troubleshooting steps:
-
Verify Reagent Quality:
-
Boronic Acid: Check the purity of your this compound by NMR. Consider using it as a more stable boronic ester, such as a pinacol ester, if degradation is suspected.[4]
-
Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) source, it must be efficiently reduced to Pd(0) in situ.[4] Consider using a fresh batch of catalyst or a more robust pre-catalyst.
-
Solvent and Base: Use anhydrous and properly degassed solvents. Ensure the base is of high purity and anhydrous if the reaction requires it.
-
-
Optimize Reaction Conditions:
-
Degassing: Rigorously degas your reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.[4]
-
Temperature: Try running the reaction at a lower temperature to disfavor the homocoupling side reaction.
-
Base: Screen different bases. A milder base might be sufficient for the cross-coupling while minimizing side reactions.
-
Ligand: The choice of phosphine ligand can significantly impact the reaction outcome. Consider screening different ligands to find one that promotes the desired cross-coupling over homocoupling.[1]
-
Factors Influencing Homocoupling of Arylboronic Acids
| Factor | Condition Promoting Homocoupling | Recommended Action to Minimize Homocoupling | Expected Outcome |
| Oxygen | Presence of atmospheric oxygen | Rigorous degassing of solvents and reaction mixture; maintaining an inert atmosphere (Ar or N₂) | Reduced oxidation of Pd(0) to Pd(II), suppressing the homocoupling pathway. |
| Catalyst State | Use of Pd(II) pre-catalysts without efficient reduction | Use of active Pd(0) catalysts or modern pre-catalysts that ensure clean generation of Pd(0).[4] | Increased concentration of the active catalytic species for the desired cross-coupling. |
| Boronic Acid Structure | Electron-deficient arylboronic acids | While the structure cannot be changed, careful optimization of other parameters is crucial. | Mitigation of the inherent tendency for homocoupling. |
| Reaction Temperature | High reaction temperatures | Lowering the reaction temperature. | Reduced rate of the homocoupling side reaction. |
| Base Strength | Use of very strong bases | Screening of milder bases (e.g., carbonates instead of hydroxides or phosphates). | Decreased degradation of boronic acid and potentially lower rates of side reactions. |
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, with an emphasis on minimizing homocoupling.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI™-type catalyst, or a Buchwald G3/G4 palladacycle)[4]
-
Ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%) and ligand (if required).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via a syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and stir for the required time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired cross-coupled product from any homocoupled byproduct and other impurities.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting excessive homocoupling in Suzuki-Miyaura reactions.
References
effect of ortho-methoxy group on 4,5-Difluoro-2-methoxyphenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4,5-Difluoro-2-methoxyphenylboronic acid. The content addresses common issues related to its reactivity, particularly the influence of the ortho-methoxy group in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the molecule's structure. The ortho-methoxy group introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle, often leading to lower reaction rates and yields.[1][2] Additionally, like many electron-deficient boronic acids, it can be susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3]
Q2: How does the ortho-methoxy group specifically affect the reactivity of the boronic acid?
A2: The ortho-methoxy group has two main competing effects:
-
Steric Hindrance: Its proximity to the boronic acid group physically blocks the approach of the palladium catalyst, which can slow down the reaction.[2]
-
Chelation Effect: The oxygen atom of the methoxy group can coordinate with the palladium center. This chelation can alter the geometry of the palladium complex and, in some cases, influence the selectivity of the reaction, though it may not always lead to a higher yield.
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this?
A3: Protodeboronation is a common issue, particularly with electron-deficient or sterically hindered boronic acids. To mitigate this, consider the following strategies:
-
Use a Milder Base: Strong bases can promote protodeboronation. Switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be beneficial.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source for this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition. These esters often release the active boronic acid species slowly during the reaction.[5][6]
-
Shorter Reaction Times: If the desired coupling is reasonably fast, minimizing the reaction time can reduce the extent of boronic acid degradation.
Q4: My reaction is not going to completion, and I'm getting a low yield of the desired product. What are the first things I should check?
A4: When troubleshooting a low-yield Suzuki coupling, start by assessing these key parameters:
-
Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Using a fresh batch or an air-stable precatalyst is recommended.[7]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.[7]
-
Base and Solvent Choice: The base and solvent are critical and often interdependent. For sterically hindered substrates, a moderately strong base like potassium phosphate (K₃PO₄) is often effective. Ensure the base is finely powdered for optimal reactivity.[7][8]
-
Temperature: While higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition. A moderate temperature increase (e.g., from 80 °C to 100 °C) might improve the yield for sluggish reactions.
Troubleshooting Guides
Issue 1: Low to No Yield of Coupled Product
This is a common issue when working with sterically hindered boronic acids like this compound. The following workflow can help diagnose and solve the problem.
Issue 2: Formation of Homocoupled Byproducts
The formation of biaryl products from the self-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
Potential Causes and Solutions:
-
Oxygen Contamination: Inadequate degassing of solvents or a poor inert atmosphere can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Use Schlenk techniques or a glovebox to maintain an oxygen-free environment.[7]
-
-
Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.
-
Solution: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions are suitable for the in-situ reduction of your Pd(II) precatalyst.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative Suzuki-Miyaura coupling yields for analogous sterically hindered and fluorinated boronic acids to serve as a benchmark for expected reactivity.
Table 1: Suzuki Coupling Yields for 2,5-Difluorophenylboronic Acid with Various Aryl Halides [9]
| Coupling Partner (Aryl Halide) | Substituent Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest to Good |
| 4-Chlorotoluene | Electron-donating | XPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 110 | 16 | Good |
| 1-Bromo-4-nitrobenzene | Strongly Electron-withdrawing | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 8 | High |
| 2-Bromopyridine | Heteroaromatic | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Good |
Table 2: Effect of Base on Suzuki Coupling of Sterically Hindered Boronic Acids [4]
| Boronic Acid | Aryl Halide | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Na₂CO₃ | DMF/H₂O | 80 | 70 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | K₂CO₃ | DMF/H₂O | 80 | 78 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Cs₂CO₃ | DMF/H₂O | 80 | 85 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | K₃PO₄ | DMF/H₂O | 80 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point for the coupling of this compound with an aryl halide partner, particularly for challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.[7]
-
Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Signaling Pathways and Logical Relationships
The Catalytic Cycle of Suzuki-Miyaura Coupling
The reactivity of this compound is understood within the context of the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group primarily affects the transmetalation step.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 4,5-Difluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered when optimizing palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving 4,5-Difluoro-2-methoxyphenylboronic acid. The unique electronic properties of this substrate, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, can present specific challenges.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivity: The Pd(0) active species has not been efficiently generated or has decomposed.[1] 2. Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond. This is a common side reaction for electron-deficient boronic acids.[2][3] 3. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent impurities.[2] 4. Suboptimal Base: The base may be too weak to promote transmetalation or too strong, leading to side reactions.[2] | 1. Use a fresh, high-quality palladium precatalyst (e.g., a Pd(II) salt with a suitable ligand or a pre-formed Pd(0) complex). Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation.[1][4] 2. Use milder bases like K₃PO₄ or Cs₂CO₃.[2] Minimize water in the reaction by using anhydrous solvents. Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate, which allows for a slow release of the active boronic acid.[2][3][4] 3. Verify the purity of all reagents. Use freshly distilled and degassed solvents. 4. Screen a variety of bases. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often effective.[1] |
| Reaction Stalls or is Sluggish | 1. Insufficient Catalyst Loading: The catalyst concentration is too low for the reaction to proceed to completion at a reasonable rate. 2. Catalyst Deactivation: The active catalyst is being consumed by side reactions or impurities. 3. Low Reaction Temperature: The thermal energy is insufficient to overcome the activation energy of a key step in the catalytic cycle. | 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). 2. Ensure all reagents and solvents are pure and the reaction is under a strict inert atmosphere.[2] 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][5] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid has more opportunity to homocouple. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[4][5] 2. Use a more effective base to accelerate transmetalation. Employing a higher catalyst loading can sometimes favor the desired cross-coupling over homocoupling. |
| Formation of Protodeboronated Byproduct | 1. Presence of Protic Sources: Water or other protic impurities can lead to the cleavage of the C-B bond.[3] 2. Harsh Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.[4] 3. Base-Mediated Decomposition: Certain bases can promote the decomposition of the boronic acid.[2] | 1. Use anhydrous solvents and reagents. 2. Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely and stop it once the starting material is consumed.[4] 3. Screen milder bases such as KF or Cs₂CO₃.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for Suzuki-Miyaura reactions with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For particularly challenging couplings, a higher initial loading of up to 5 mol% may be necessary. Once optimal conditions are identified, the catalyst loading can often be reduced to minimize cost and residual palladium in the final product.
Q2: How do the fluorine and methoxy substituents on the boronic acid affect the reaction?
A2: The two electron-withdrawing fluorine atoms increase the acidity of the boronic acid, which can make it more susceptible to protodeboronation. Conversely, the electron-donating methoxy group can increase the nucleophilicity of the aryl ring, potentially aiding in the transmetalation step. The interplay of these electronic effects necessitates careful optimization of the reaction conditions.
Q3: What are the signs of catalyst decomposition?
A3: A common sign of palladium catalyst decomposition is the formation of a black precipitate, known as "palladium black". This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. This can be caused by the presence of oxygen, high temperatures, or impurities in the reaction mixture.
Q4: Should I use a pre-catalyst or generate the active Pd(0) species in situ?
A4: While generating Pd(0) in situ from a Pd(II) source (like Pd(OAc)₂) and a ligand is common, using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can offer better reproducibility and more efficient generation of the active catalytic species.[1] This is particularly advantageous for challenging substrates where efficient catalysis is crucial.
Q5: When should I consider using a boronic ester instead of the boronic acid?
A5: If you consistently observe low yields due to protodeboronation, converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate is highly recommended.[2][3][4] These derivatives provide a slow, sustained release of the boronic acid into the reaction mixture, minimizing its concentration and thus reducing the rate of decomposition.
Data Presentation
The following table provides illustrative data on the effect of catalyst loading on the yield of a Suzuki-Miyaura reaction with an electron-deficient arylboronic acid, which can be used as a general guideline for optimizing reactions with this compound.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| 0.5 | 24 | 45 | Incomplete conversion of starting material. |
| 1.0 | 18 | 75 | Good conversion, but the reaction is slow. |
| 2.5 | 12 | 92 | Optimal balance of reaction time and yield. |
| 5.0 | 12 | 93 | No significant improvement in yield compared to 2.5 mol%, but at a higher cost. |
This data is illustrative and the optimal catalyst loading will depend on the specific reaction partners and conditions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, variable mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Accelerating Suzuki Coupling with Fluorinated Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids, with a focus on improving reaction times and overall efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated boronic acid is sluggish or not going to completion. What are the primary factors to investigate?
A1: Slow reaction times with fluorinated boronic acids are often due to their electron-deficient nature, which can hinder the transmetalation step in the catalytic cycle. Key areas to examine include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to facilitate both oxidative addition and reductive elimination.[1]
-
Base Selection: The base plays a crucial role in activating the boronic acid. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Solvent System: The polarity and composition of the solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Protodeboronation: Fluorinated boronic acids can be susceptible to protodeboronation, a side reaction that consumes the boronic acid and reduces the yield.[2]
Q2: What is protodeboronation, and how can I minimize it when using fluorinated boronic acids?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[2] This is a common issue with electron-deficient boronic acids. To minimize protodeboronation:
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt. These derivatives are generally more resistant to premature decomposition.
-
Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.
-
Optimize the Base: While a base is necessary for transmetalation, its strength can influence the rate of protodeboronation. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides.
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates can keep the concentration of the free, unstable boronic acid low in the reaction mixture, favoring the desired cross-coupling over decomposition.
Q3: Which palladium catalyst and ligand systems are recommended for fast Suzuki coupling with unstable fluorinated boronic acids?
A3: For challenging substrates like polyfluorophenyl boronic acids, catalyst systems that promote rapid generation of the active Pd(0) species are crucial to outcompete decomposition pathways.
-
Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than the in-situ reduction of Pd(II) sources.
-
Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos and XPhos have proven effective for Suzuki couplings of unstable boronic acids.[3]
-
Specialized Precatalysts: For particularly unstable boronic acids, specialized precatalysts that generate the active LPd(0) species quickly under mild conditions (e.g., room temperature or 40 °C) can provide excellent yields by minimizing the boronic acid's exposure to harsh conditions.[2][3]
Troubleshooting Guide
Issue 1: Low to No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. - Consider using a more active precatalyst, such as a Buchwald-type G3 precatalyst. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetalation | - Switch to a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃. - Use a more polar solvent system (e.g., THF/water, dioxane/water) to aid in the formation of the boronate species. |
| Protodeboronation | - Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt. - Employ strictly anhydrous conditions. - Use a milder base such as KF. - Lower the reaction temperature and shorten the reaction time. |
| Poor Solubility | - For inorganic bases like K₃PO₄, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can improve solubility and reaction rate, but be mindful of increased protodeboronation risk. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to accelerate oxidative addition and reductive elimination. - Use a precatalyst designed for rapid generation of the active Pd(0) species, especially for unstable boronic acids.[2][3] |
| Insufficient Base Strength or Solubility | - Use a stronger base like Cs₂CO₃, which has better solubility in organic solvents. - Ensure the base is finely powdered to maximize surface area. |
| Low Reaction Temperature | - While higher temperatures can promote side reactions, a modest increase (e.g., from room temperature to 40-60 °C) can significantly increase the reaction rate. For very stable substrates, temperatures of 80-100 °C may be necessary. |
Data Presentation: Performance of Catalysts and Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of fluorinated boronic acids, highlighting the impact of different reaction parameters on yield and reaction time.
Table 1: Fast Suzuki-Miyaura Coupling of Unstable Polyfluorophenylboronic Acids with a Specialized Precatalyst [2][3]
| Aryl Halide | Fluorinated Boronic Acid | Product | Yield (%) | Time (h) | Temperature (°C) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2',6'-Difluoro-4-methoxybiphenyl | 93 | 0.5 | Room Temp. |
| 4-Bromobenzonitrile | 2,6-Difluorophenylboronic acid | 4'-Bromo-2,6-difluorobiphenyl | 95 | 0.5 | Room Temp. |
| 4-Chlorotoluene | 2,4,6-Trifluorophenylboronic acid | 4'-Methyl-2,4,6-trifluorobiphenyl | 96 | 0.5 | Room Temp. |
| 1-Bromo-4-(trifluoromethyl)benzene | 2,4,6-Trifluorophenylboronic acid | 2,4,6-Trifluoro-4'-(trifluoromethyl)biphenyl | 94 | 0.5 | Room Temp. |
| 2-Chloropyridine | 2,6-Difluorophenylboronic acid | 2-(2,6-Difluorophenyl)pyridine | 91 | 0.5 | Room Temp. |
| Reaction Conditions: Aryl halide (1 mmol), boronic acid (1.5 mmol), Pd precatalyst (2 mol %), 0.5 M aq. K₃PO₄, THF. |
Table 2: Comparison of Half-Lives for Deboronation of (Poly)fluorophenylboronic Acids [2]
| Boronic Acid | Half-life (t₁/₂) at Room Temp. |
| 2-Fluorophenylboronic acid | > 24 h |
| 2,6-Difluorophenylboronic acid | 13 min |
| 2,4,6-Trifluorophenylboronic acid | 4 min |
| Pentafluorophenylboronic acid | 11 min |
| Conditions: 0.5 M K₃PO₄ in THF/water. This data underscores the high instability of polyfluorinated boronic acids under basic conditions, necessitating rapid coupling reactions. |
Experimental Protocols
Protocol for Fast Suzuki-Miyaura Coupling of Unstable Fluorinated Boronic Acids
This protocol is adapted from a procedure demonstrated to be effective for the rapid coupling of unstable polyfluorophenyl and heteroaryl boronic acids at or near room temperature.[2][3]
Materials:
-
Aryl halide (1.0 equiv)
-
Fluorinated boronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid) and the palladium precatalyst under a stream of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the fluorinated boronic acid. Then, add the degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl halide), followed by the degassed 0.5 M aqueous K₃PO₄ solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For the highly reactive systems described, reactions are often complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for slow or low-yielding Suzuki coupling reactions with fluorinated boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: 4,5-Difluoro-2-methoxyphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the challenges associated with the use of 4,5-Difluoro-2-methoxyphenylboronic acid in chemical reactions, with a particular focus on steric hindrance in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric effects. The ortho-methoxy group and the fluorine atoms introduce significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination. Additionally, the electron-donating nature of the methoxy group can decrease the reactivity of the boronic acid.
Q2: What are the common side reactions to look out for?
A2: The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of base and water.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This becomes more prevalent when the desired cross-coupling reaction is slow due to steric hindrance.
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Careful Base Selection: Use a weaker base or carefully control the stoichiometry of a stronger base.
-
Use a Boronic Ester: Converting the boronic acid to a more stable form, such as a pinacol ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.
-
Accelerate the Cross-Coupling: Employing a highly active catalyst system can help the desired reaction outcompete the protodeboronation pathway.
Q4: Is a high reaction temperature always necessary?
A4: Not necessarily. While many Suzuki couplings are conducted at elevated temperatures (80-110 °C) to overcome activation barriers, highly active modern catalyst systems can often facilitate the reaction at lower temperatures. If you observe decomposition of your starting materials or catalyst at high temperatures, attempting the reaction at a lower temperature with a more active catalyst is a viable strategy.
Q5: How critical is degassing the reaction mixture?
A5: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and consequently, low yields. The reaction mixture, including solvents and reagents, must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before the addition of the palladium catalyst. Techniques such as freeze-pump-thaw cycles are highly effective for removing dissolved oxygen.
Troubleshooting Guides
Issue: Low to No Product Formation
This is the most common issue when dealing with sterically hindered substrates like this compound. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Data Presentation
The following tables provide starting points for reaction conditions based on successful couplings of structurally similar, sterically hindered ortho-methoxyphenylboronic acids. Optimization for your specific aryl halide partner is recommended.
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | Excellent for electron-rich and hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-2 | Broadly applicable for challenging couplings. |
| Pd(OAc)₂ | RuPhos | 1-2 | Effective for hindered biaryl synthesis. |
| [Pd(allyl)Cl]₂ | cataCXium® A | 2-5 | Useful for couplings involving heteroaryl halides. |
Table 2: Base and Solvent Combinations for ortho-Substituted Phenylboronic Acids
| Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Typical Reaction Time (h) |
| K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 80-100 | 12-24 |
| Cs₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 80-100 | 12-24 |
| K₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 80-110 | 16-24 |
| K₃PO₄ (2.0) | THF / H₂O (4:1) | 65-80 | 12-24 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationships of Reaction Parameters
Caption: Logical relationships between reaction parameters and outcomes.
Technical Support Center: Electron-Deficient Boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges in a question-and-answer format to help you diagnose and solve problems in your experiments.
Q1: My Suzuki coupling with an electron-deficient boronic acid is resulting in very low or no yield. What are the primary issues to investigate?
A1: Low yields with electron-deficient boronic acids are common and typically stem from two main issues: slow transmetalation due to the boronic acid's poor nucleophilicity and decomposition of the starting material via protodeboronation.[1]
Your troubleshooting should focus on systematically evaluating the following factors:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands are active and not degraded or oxidized.[2] Using modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) can improve reliability.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical. These factors must be carefully balanced to promote the desired reaction while minimizing side reactions.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[2][3] Ensure your solvent is properly degassed and a strict inert (Argon or Nitrogen) atmosphere is maintained throughout the reaction.[2]
// Nodes Start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Check1 [label="Is Starting Material Consumed?", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Check for Protodeboronation\n(Arene byproduct from Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Check for Homocoupling\n(Boronic Acid Dimer)", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1 [label="Problem: Inactive Catalyst / Poor Conditions\n\n- Screen Ligands (e.g., Buchwald type)\l- Screen Bases (e.g., K₃PO₄)\l- Increase Temperature\l- Use Modern Precatalyst\l", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect, align=left]; Sol2 [label="Problem: Protodeboronation\n\n- Use Anhydrous Conditions\l- Screen Milder Bases (e.g., KF)\l- Use a Protected Boronic Ester (MIDA, Pinacol)\l- Lower Reaction Temperature\l", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect, align=left]; Sol3 [label="Problem: Homocoupling\n\n- Rigorously Degas Solvent\l- Ensure Strict Inert Atmosphere\l- Use Pd(0) Source or Precatalyst\l", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect, align=left];
// Edges Start -> Check1 [label="Analyze Crude Reaction Mixture (LCMS/NMR)"]; Check1 -> Sol1 [label="No (or minimal) consumption"]; Check1 -> Check2 [label="Yes"]; Check2 -> Sol2 [label="Yes, significant"]; Check2 -> Check3 [label="No"]; Check3 -> Sol3 [label="Yes, significant"]; }
Q2: I'm observing significant protodeboronation of my electron-deficient boronic acid. How can I prevent this?
A2: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, leading to the loss of your starting material. [4]This side reaction is a major challenge with electron-deficient boronic acids, especially under basic conditions. [2][5] Here are effective strategies to mitigate it:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. [5]Switching to milder or anhydrous bases can be highly effective. [2][3]* Anhydrous Conditions: Water can be a proton source for this side reaction. [2]Using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, is a common and effective strategy. [2][4][6]These reagents often exhibit increased stability and participate in the reaction by slowly releasing the active boronic acid, keeping its concentration low and minimizing decomposition. [4][7]* Lower Temperature & Shorter Time: Reducing the reaction temperature and time can decrease the rate of decomposition. [2]
Strategy Recommended Action Rationale Base Selection Switch from strong bases (e.g., NaOH) to milder ones like K₃PO₄, Cs₂CO₃, or KF. [2] Reduces the rate of base-promoted protodeboronation. [5] Solvent Choice Use rigorously dried, anhydrous solvents. Minimizes the presence of water, a key proton source. [2] | Reagent Protection | Convert the boronic acid to a pinacol or MIDA ester. [6]| These derivatives are more stable and provide a "slow release" of the boronic acid, minimizing its concentration and side reactions. [4]|
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can it be prevented?
A3: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. The primary cause of this side reaction is the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules. [2][3] To prevent homocoupling:
Q4: How do I select the optimal ligand and base for my challenging coupling?
A4: The choice of ligand and base is paramount for successfully coupling electron-deficient boronic acids. There is often a delicate balance: a strong base is needed to activate the boronic acid for transmetalation, but it can also promote decomposition. [1][6]
-
Ligand Selection: Standard ligands like PPh₃ are often insufficient. Electron-rich and sterically bulky biarylphosphine ligands (often called Buchwald ligands) are essential. [1][8]These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps of the catalytic cycle. [2]
-
Base Selection: The base converts the neutral boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step. [6]A screening of different bases is often the most effective way to find the optimal conditions.
| Parameter | Recommended Starting Point | Rationale |
| Ligands | Buchwald-type ligands: SPhos, XPhos, RuPhos. [1][2] | Bulky, electron-rich ligands accelerate the catalytic cycle, especially for challenging substrates. [8] |
| Bases | K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). [1][9] | Strong enough to promote boronate formation but often milder than hydroxides, balancing activity with substrate stability. [6] |
| Catalyst | Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3). [9] | Air-stable, reliable, and highly active for generating the catalytic Pd(0) species. [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv). [6]2. Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [2][9]3. Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). [9]4. Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous Toluene) via syringe to achieve a typical concentration of 0.1-0.2 M relative to the limiting reagent. [6]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. [6]6. Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed. [1]7. Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1][6]8. Purification: Purify the crude product by flash column chromatography. [1]
Protocol: Screening for Optimal Base
When troubleshooting a low-yielding reaction, performing a parallel screen of bases can quickly identify better conditions.
-
Preparation: In a glovebox, arrange and label four small reaction vials. To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv), the electron-deficient boronic acid (0.15 mmol, 1.5 equiv), and the palladium precatalyst (0.002 mmol, 2 mol%).
-
Base Addition: Add a different base to each vial:
-
Vial 1: K₃PO₄ (0.2 mmol, 2.0 equiv)
-
Vial 2: Cs₂CO₃ (0.2 mmol, 2.0 equiv)
-
Vial 3: K₂CO₃ (0.2 mmol, 2.0 equiv)
-
Vial 4: KF (0.3 mmol, 3.0 equiv)
-
-
Reaction Setup: Crimp-seal the vials, remove them from the glovebox, and add degassed solvent (e.g., 1 mL of dioxane) via syringe to each.
-
Execution: Place the vials in a pre-heated aluminum reaction block at the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS to compare the conversion to the desired product and the formation of byproducts like the protodeboronated starting material. This allows for a direct comparison of the effectiveness of each base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
impact of water on 4,5-Difluoro-2-methoxyphenylboronic acid stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-Difluoro-2-methoxyphenylboronic acid, with a particular focus on the impact of water. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound to ensure its stability?
A: To maximize the shelf-life and maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Keeping the compound refrigerated is also recommended.[1] The primary goal is to minimize its exposure to moisture and atmospheric oxygen.
Q2: What is the primary degradation pathway for this compound in the presence of water?
A: The most common degradation pathway for arylboronic acids, including this compound, in the presence of water is protodeboronation.[3] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 1,2-difluoro-3-methoxybenzene and boric acid. This process can be accelerated by factors such as elevated temperatures and the presence of a base.
Q3: Can the presence of water affect the performance of this compound in Suzuki-Miyaura coupling reactions?
A: Yes, the presence of water can have a significant impact on Suzuki-Miyaura coupling reactions. While a small amount of water is often necessary for the dissolution of bases like potassium carbonate and can facilitate the catalytic cycle, excessive water can lead to the undesirable protodeboronation of the boronic acid. This side reaction consumes the starting material and reduces the overall yield of the desired coupled product.
Q4: Are there any structural features of this compound that influence its stability in water?
A: Yes, the substitution pattern on the phenyl ring plays a crucial role. The presence of two fluorine atoms can enhance the Lewis acidity of the boron center, which may influence its susceptibility to nucleophilic attack by water or hydroxide ions. Additionally, the ortho-methoxy group can form an intramolecular hydrogen bond with the boronic acid moiety, which can affect its reactivity and stability.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting material (aryl halide or boronic acid) is consumed, but the desired product is not formed in significant amounts.
-
TLC or LC-MS analysis shows the presence of a byproduct corresponding to the protodeboronated arene (1,2-difluoro-3-methoxybenzene).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Water in Reaction | - Ensure all solvents and reagents are appropriately dried before use.- Use a minimal amount of water necessary to dissolve the base. |
| Protodeboronation | - Lower the reaction temperature if possible.- Use a milder base.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction. |
| Catalyst Inactivity | - Degas the reaction mixture thoroughly to remove oxygen.- Use a fresh batch of palladium catalyst and ligand. |
Issue 2: Inconsistent Results or Poor Reproducibility
Symptoms:
-
Significant batch-to-batch variation in reaction yields.
-
Difficulty in reproducing previously successful experimental outcomes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Water Content | - Standardize the source and handling of solvents and reagents to ensure consistent water content. |
| Degradation of Boronic Acid | - Check the age and storage conditions of the this compound.- Consider performing a purity check (e.g., by NMR or HPLC) before use. |
Quantitative Data on Stability (Based on Analogous Compounds)
Table 1: Half-lives for Protodeboronation of Selected Fluorophenylboronic Acids in Aqueous Dioxane (pH > 13, 70 °C)
| Compound | Half-life (t½) |
| Phenylboronic acid | ~ 6.5 months |
| 2-Fluorophenylboronic acid | ~ 20 hours |
| 2,6-Difluorophenylboronic acid | ~ 3 minutes |
| Pentafluorophenylboronic acid | < 3 milliseconds |
Data is illustrative and sourced from studies on analogous compounds to indicate trends.
The data suggests that increasing the number of fluorine substituents, particularly in the ortho positions, significantly decreases the stability of the arylboronic acid towards protodeboronation under basic conditions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This method can be used to quantify the degradation of this compound over time under specific aqueous conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into the aqueous buffer of interest (at a specific pH and temperature).
-
Inject aliquots onto the HPLC system at regular time intervals.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
-
Protocol 2: NMR Spectroscopy for a Qualitative Assessment of Degradation
¹H and ¹⁹F NMR can be used to qualitatively observe the degradation of the boronic acid.
-
Solvent: Prepare a solution of the boronic acid in a deuterated solvent mixture containing a defined amount of D₂O (e.g., Acetonitrile-d₃/D₂O).
-
Procedure:
-
Acquire an initial ¹H and ¹⁹F NMR spectrum.
-
Incubate the NMR tube at a specific temperature.
-
Acquire subsequent spectra at various time points.
-
Monitor the disappearance of the signals corresponding to this compound and the emergence of new signals corresponding to the protodeboronated product.
-
Visualizations
Caption: Primary degradation pathway of this compound in water.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Removal of Boron Impurities from Reaction Products
Welcome to the Technical Support Center for the removal of boron-containing impurities from reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, troubleshooting advice, and detailed protocols for common challenges encountered during the purification of chemical compounds from boron residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter?
A1: In many synthetic reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts formed after the reaction. Boronic acids can also form cyclic anhydrides known as boroxines, which can further complicate purification.[1]
Q2: Why is it crucial to remove boron impurities, especially in drug development?
A2: Recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[2] As a result, regulatory bodies are increasingly considering them as potential genotoxic impurities (PGIs), which necessitates their removal to very low levels in active pharmaceutical ingredients (APIs).[3]
Q3: My standard aqueous workup isn't removing the boronic acid impurity. What should I do?
A3: This is a common issue. Here are a few steps you can take:
-
Increase the pH: Ensure your aqueous wash is sufficiently basic (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is often effective.[4]
-
Add a Complexing Agent: Adding a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the partitioning of the boron species into the aqueous layer by forming a highly water-soluble anionic complex.[5][6]
-
Change the Organic Solvent: If your product is soluble in a less polar organic solvent (e.g., diethyl ether, toluene), switching from more polar solvents (e.g., ethyl acetate) can minimize the co-extraction of the polar boronic acid.
Q4: My product and the boronic acid impurity are co-eluting during silica gel chromatography. What are my options?
A4: Co-elution is a frequent challenge. Consider these alternatives:
-
Use a Boron Scavenger Resin: This is often a highly effective method. These resins contain functional groups (commonly diols) that covalently bind to boronic acids, allowing for their removal by simple filtration.[2]
-
Convert to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K).[7][8] These salts have different solubility and chromatographic properties, often making separation easier. They can be considered a stable, protected form of the boronic acid.[9]
-
Derivatization with Diethanolamine: Forming a diethanolamine adduct can result in a crystalline solid that may be easily separated by filtration.[6]
Troubleshooting Guides
Issue 1: Persistent Boronic Acid Impurity After Basic Aqueous Extraction
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficiently Basic Wash | Increase the concentration of the aqueous base (e.g., from 1 M to 2 M NaOH) or try a stronger base like KOH. | A higher pH ensures complete deprotonation of the boronic acid to its more polar and water-soluble boronate salt. |
| Product is also extracted into the basic aqueous layer | If your product has acidic protons, a basic wash may also extract it. Consider using a milder base like NaHCO₃ or K₂CO₃ and carefully monitor the pH. | This can help to selectively deprotonate the more acidic boronic acid without significantly affecting your product. |
| Formation of Boroxines | Add a small amount of water to your crude product in an organic solvent and stir before the basic wash. | Boroxines are formed by the dehydration of boronic acids.[1] Adding water can help to hydrolyze the boroxine back to the boronic acid, which can then be extracted.[1] |
| High Lipophilicity of the Boronic Acid | Employ a sorbitol wash. Add D-sorbitol to the basic aqueous solution to form a highly water-soluble complex with the boronate.[5][6] | This significantly increases the polarity of the boron species, enhancing its partitioning into the aqueous phase. |
Issue 2: Boron Impurities Co-elute with the Product on a Silica Gel Column
| Possible Cause | Troubleshooting Step | Explanation |
| Similar Polarity of Product and Impurity | Use a boron scavenger resin. These are highly selective for boronic acids. | Scavenger resins with diol functionalities form covalent bonds with boronic acids, allowing for their removal by filtration. |
| Streaking of Boronic Acid on Silica | Switch to a different stationary phase, such as neutral alumina, or consider reverse-phase chromatography (C18). | Alumina can sometimes provide different selectivity compared to silica. Reverse-phase chromatography separates compounds based on hydrophobicity, which may resolve the co-elution. |
| On-Column Reactions or Degradation | Impregnate the silica gel with boric acid before use. | This can sometimes suppress the over-adsorption and streaking of boronic esters on silica gel. |
| Product is Sensitive to Scavenger Resins or other Techniques | Convert the crude mixture to potassium trifluoroborate salts by treating with KHF₂.[7] The difference in polarity and crystallinity between the product and the trifluoroborate salt may allow for separation by chromatography or recrystallization. | This derivatization alters the physical properties of the boron impurity, facilitating its removal. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction with D-Sorbitol
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Preparation of Wash Solution: Prepare a 1 M aqueous solution of NaOH containing 0.5 M D-sorbitol.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with the NaOH/sorbitol solution. Shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the NaOH/sorbitol solution two more times.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Boron Removal Using a Scavenger Resin
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, dichloromethane, acetonitrile) at a concentration of approximately 0.1-0.2 M.
-
Addition of Resin: Add a diol-functionalized scavenger resin (e.g., SiliaBond Diol) to the solution. A typical loading is 3-5 equivalents of resin relative to the estimated amount of boron impurity.
-
Agitation: Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the solvent used for the reaction.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Conversion to and Purification of Potassium Trifluoroborate Salts
-
Dissolution: Dissolve the crude boronic acid in methanol.
-
Addition of KHF₂: Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 4.5 equivalents) with vigorous stirring.[7]
-
Precipitation: A precipitate of the potassium trifluoroborate salt should form. Continue stirring for 15-30 minutes.[9]
-
Isolation: Collect the solid by filtration and wash with cold methanol.[9]
-
Purification: The resulting potassium trifluoroborate salt can often be purified by recrystallization, typically from acetonitrile or aqueous methanol.[7][9]
Quantitative Data Presentation
Table 1: Comparison of Boron Removal Efficiencies for Different Techniques
| Method | Typical Efficiency | Advantages | Limitations | References |
| Basic Aqueous Wash (1M NaOH) | Moderate | Simple, inexpensive, and widely applicable. | Ineffective for highly lipophilic boronic acids; may not be suitable for base-sensitive products. | [4] |
| Basic Wash with Sorbitol | High | Significantly enhances removal of boronic acids into the aqueous phase. | Requires an additional reagent; may not be suitable for all solvent systems. | [5][6] |
| Boron Scavenger Resins | Very High (>95%) | High selectivity for boronic acids; simple filtration workup. | Cost of the resin; may require longer reaction times for complete removal. | [2][3] |
| Recrystallization | Variable | Can be highly effective for crystalline products; scalable. | Dependent on the solubility differences between the product and the impurity; may result in lower yields. | |
| Conversion to Trifluoroborate Salts | High | Salts are often crystalline and easily separable; stable to air and moisture. | Requires an additional chemical step; subsequent conversion back to the boronic acid may be necessary. | [7][8][9] |
Table 2: Adsorption Capacities of Selected Boron Scavenger Resins
| Resin Name | Functional Group | Reported Adsorption Capacity (mg B/g resin) | References |
| Amberlite IRA 743 | N-methyl-D-glucamine | 5.0 | [10][11] |
| Purolite S-108 | N-methyl-D-glucamine | 2.0 g B/L resin | [12] |
| DIAION CRB03 | N-methyl-D-glucamine | 13 | [13] |
Visualizations
Caption: A decision tree for selecting an appropriate method for boron impurity removal.
Caption: The Suzuki-Miyaura catalytic cycle and common pathways for boron-related impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. waterandwastewater.com [waterandwastewater.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. A general method for interconversion of boronic acid protecting groups: trifluoroborates as common intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Boron recovery from desalination seawater brines by selective ion exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 4,5-Difluoro-2-methoxyphenylboronic acid
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and other issues during cross-coupling reactions involving 4,5-Difluoro-2-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing to go to completion?
A1: Reactions with this compound are particularly challenging due to a combination of electronic and steric factors.
-
Electronic Effects : The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can significantly slow down the crucial transmetalation step in the palladium catalytic cycle, often requiring more active catalyst systems or harsher reaction conditions.
-
Steric Hindrance : The presence of a methoxy group at the ortho-position introduces steric bulk around the reaction center, which can impede the approach of the boronic acid to the palladium complex, further hindering the transmetalation step.
-
Catalyst Deactivation : This substrate can contribute to catalyst deactivation through several pathways, including protodeboronation and potential interactions with the palladium center.
Q2: What is protodeboronation and is this compound susceptible to it?
A2: Protodeboronation is a common and detrimental side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This consumes the starting material without forming the desired product. Polyfluorinated arylboronic acids are highly susceptible to this side reaction, especially under basic conditions. Given its structure, this compound is prone to protodeboronation, which can be a major cause of low yields.
Q3: What are the common signs of catalyst deactivation in my reaction flask?
A3: Visual inspection can often provide clues about catalyst health. The most common sign of deactivation is the formation of palladium black, which appears as a black precipitate. This indicates that the active palladium species have agglomerated into an inactive bulk metal state. A color change from a light yellow or orange (typical for active Pd(0) complexes) to a dark brown or black suspension is a strong indicator that the catalyst has decomposed.
Q4: How can the ortho-methoxy group influence the reaction besides steric hindrance?
A4: While the primary effect of the ortho-methoxy group is steric hindrance, it may also have a subtle electronic influence. In some cases, ortho-substituents with lone pairs, like a methoxy group, can have a chelating effect with the metal center during the transition state, which can influence reaction selectivity and rate. However, for this specific substrate, the steric hindrance is generally the more dominant and challenging factor to overcome.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound.
Caption: A step-by-step workflow for diagnosing and resolving common reaction failures.
Q5: My reaction has stalled with starting material remaining, but I don't see significant side products. What should I do?
A5: This scenario strongly suggests that the catalyst has deactivated before the reaction could reach completion.
-
Check for Palladium Black : If a black precipitate has formed, the catalyst has likely agglomerated and is no longer active.[1][2]
-
Increase Temperature : Cautiously increasing the reaction temperature may help to improve the rate of slow catalytic steps, but be aware that higher temperatures can also accelerate catalyst decomposition.
-
Screen Catalysts and Ligands : The combination of electron-withdrawing fluorines and a sterically hindering ortho-methoxy group requires a highly active and robust catalyst system. Consider switching to modern palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) which are designed for challenging substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[3][4]
-
Verify Reagent Purity : Impurities in the starting materials, base, or solvent can act as catalyst poisons. Ensure all reagents are of high purity.
Q6: I've confirmed by LC-MS that the main side product is from protodeboronation. How can I prevent this?
A6: Protodeboronation is a major challenge for this class of boronic acid.[5][6] Several strategies can be employed to mitigate it:
-
Use Milder Bases : Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or even KF.
-
Lower Reaction Temperature : Since protodeboronation is often kinetically slower than the desired coupling, running the reaction at the lowest possible temperature that still allows for product formation can favor the desired pathway.
-
Convert to a Boronate Ester : Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester, is a highly effective strategy.[7] These derivatives exhibit enhanced stability and participate in the catalytic cycle via slow release of the boronic acid, keeping its concentration low and minimizing degradation.[7]
-
Anhydrous Conditions : If the reaction tolerates it, using anhydrous solvents and bases can reduce the rate of protonolysis.
Q7: My reaction is producing a significant amount of biaryl homocoupling product from the boronic acid. What causes this and how is it fixed?
A7: Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.
-
Rigorous Degassing : Ensure all solvents (including water, if used) are thoroughly degassed before use. The most effective method is three cycles of freeze-pump-thaw. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is another common technique.
-
Maintain Inert Atmosphere : Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
-
Use a Pd(0) Source or Efficient Precatalyst : Using a direct Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly and efficiently generates the active Pd(0) species can minimize the amount of stray Pd(II) available for homocoupling.[1]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for challenging substrates like this compound often require careful screening. The table below summarizes starting points for optimization based on systems used for electronically and sterically similar boronic acids.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Protodeboronation) | Recommendation 3 (For Sluggish Reactions) |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | - | XPhos (4 mol%) | - |
| Base | K₂CO₃ (2-3 equiv.) | KF (3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous THF or Toluene | 2-MeTHF/H₂O (10:1) |
| Temperature | 80-100 °C | 60-80 °C | 100-110 °C |
| Notes | A common starting point. | Milder conditions to minimize boronic acid degradation. | A highly active system for difficult couplings. |
Visualizations
Caption: The Suzuki-Miyaura cycle with key points where catalyst deactivation can occur.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition : Add degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Reaction : Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Procedure Using a Pre-catalyst and Boronate Ester
This protocol is recommended when protodeboronation or catalyst deactivation is a significant issue.
-
Boronate Ester Formation (if needed) : In a separate flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like toluene. Heat to reflux with a Dean-Stark trap to remove water until the conversion is complete. Remove the solvent under reduced pressure. The resulting pinacol ester can be used directly.
-
Vessel Preparation : To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the boronate ester (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere : Seal the vial and thoroughly purge with an inert gas for 10-15 minutes.
-
Catalyst Addition : Under the inert atmosphere, add a robust palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).
-
Solvent Addition : Add degassed anhydrous solvent (e.g., 2-MeTHF) via syringe.
-
Reaction : Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitoring, Workup, and Purification : Follow steps 6-8 from Protocol 1.
References
- 1. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4,5-Difluoro-2-methoxyphenylboronic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 4,5-Difluoro-2-methoxyphenylboronic acid is a key building block in the synthesis of numerous pharmaceutical compounds, where its purity directly influences reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this critical reagent, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its high resolution and sensitivity. It separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
| Feature | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Comparative method based on chromatographic separation and UV absorption. | Primary ratio method based on the direct proportionality of signal area to the number of nuclei. |
| Quantification | Relative purity based on peak area percentage. Requires response factors for accurate impurity quantification. | Absolute purity determination against a certified internal standard. |
| Selectivity | High, capable of separating structurally similar impurities. | High, based on distinct chemical shifts of different molecules. |
| Sensitivity | Generally high, depending on the chromophore of the analyte and impurities. | Moderate, typically requires milligram quantities of the sample. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Lower, requires careful sample preparation and longer acquisition times for high precision. |
| Information | Provides retention time and UV spectrum, aiding in impurity identification when coupled with MS. | Provides detailed structural information of the main component and any observed impurities. |
| Impurity Detection | Excellent for detecting UV-active impurities. Non-chromophoric impurities may be missed. | Detects all proton-containing impurities present above the limit of quantification. |
Experimental Protocols
HPLC Method for Purity Analysis
This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
qNMR Method for Purity Analysis
This qNMR method provides an absolute purity value for this compound using a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 15 mg of the this compound sample and 5 mg of maleic anhydride into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube for analysis.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Experimental Workflow and Data Comparison
The following diagram illustrates the workflow for the comparative purity analysis.
Caption: Workflow for comparative purity analysis by HPLC and qNMR.
Comparative Data Summary
The following table presents hypothetical data from the analysis of a batch of this compound.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.5% (by area) | 98.8% (absolute) |
| Identified Impurities | ||
| Boronic Anhydride (Boroxine) | 0.3% | 0.8% |
| 1,2-Difluoro-4-methoxybenzene | 0.1% | 0.2% |
| Unidentified Impurity 1 | 0.1% | 0.2% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% |
Interpretation of Results: The HPLC method, based on peak area percentage, may overestimate the purity if impurities have a lower UV response factor than the main compound. qNMR, providing a molar-based measurement, often gives a more accurate representation of the sample's purity. The discrepancy in the boroxine content highlights this, as its UV response may differ from the monomeric boronic acid.
Potential Degradation Pathways
Boronic acids are susceptible to degradation through several pathways, primarily dehydration to form cyclic anhydrides (boroxines) and oxidative decomposition.[1] Understanding these pathways is crucial for proper handling and storage of this compound.
Caption: Potential degradation pathways of this compound.
Common Impurities:
-
Boronic Anhydride (Boroxine): A trimeric dehydration product that can form upon storage, especially under vacuum or at elevated temperatures. This is often in equilibrium with the boronic acid in solution.
-
Protodeboronation Product (1,2-Difluoro-4-methoxybenzene): Results from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Oxidative Degradation Product (4,5-Difluoro-2-methoxyphenol): Can form in the presence of oxidizing agents, leading to the replacement of the boronic acid moiety with a hydroxyl group.[1]
References
A Comparative Guide to LC-MS Methods for Monitoring 4,5-Difluoro-2-methoxyphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, real-time monitoring of reactants and products is crucial for reaction optimization, kinetic studies, and ensuring product quality. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for monitoring reactions involving 4,5-Difluoro-2-methoxyphenylboronic acid, a common building block in medicinal chemistry. We will also compare the performance of LC-MS with alternative analytical techniques and provide a detailed experimental protocol for a recommended LC-MS method.
Comparison of Analytical Techniques for Reaction Monitoring
The choice of an analytical technique for reaction monitoring depends on several factors including the required sensitivity, selectivity, speed, and cost. Below is a comparison of common techniques used for monitoring boronic acid reactions.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | GC-MS (Gas Chromatography-Mass Spectrometry) | UV-Vis Spectroscopy |
| Selectivity | Very High (Separation by LC, Mass detection by MS) | High (Structurally informative) | High (Separation by GC, Mass detection by MS) | Low to Moderate |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL levels)[1] | Moderate (µg/mL to mg/mL levels)[2] | High (pg/mL to ng/mL levels) | Low to Moderate |
| Analysis Time | Fast (1-10 minutes per sample)[3] | Moderate (minutes per sample) | Fast (minutes per sample) | Very Fast (seconds to minutes) |
| Quantitative Accuracy | High (with proper calibration) | Very High (Inherently quantitative without calibration)[4][5] | High (with proper calibration) | Moderate (Requires significant calibration) |
| Ease of Use | Moderate to High (Requires trained personnel) | Moderate (Requires trained personnel and data interpretation skills) | Moderate to High (Requires trained personnel) | High (Relatively simple operation) |
| Cost | High (instrumentation and maintenance)[6] | Very High (instrumentation and maintenance)[7] | Moderate to High (instrumentation and maintenance) | Low (instrumentation is relatively inexpensive) |
| Sample Preparation | Simple (Dilution and filtration)[3] | Simple (Dilution in deuterated solvent) | Complex (Often requires derivatization for boronic acids)[8][9] | Simple (Dilution) |
| Key Advantage for Boronic Acids | Direct analysis of polar, non-volatile compounds without derivatization.[3] | Provides detailed structural information and is inherently quantitative.[4][5] | High separation efficiency for volatile compounds. | Rapid and non-destructive.[10] |
| Key Disadvantage for Boronic Acids | Response factors can vary between compounds, requiring calibration for accurate quantification.[4] | Lower sensitivity compared to MS techniques.[5] | Boronic acids are generally non-volatile and require derivatization, adding complexity and potential for side reactions.[8][9] | Limited applicability to reactions with significant changes in the chromophores of reactants and products.[11][12] |
Recommended LC-MS Method for this compound
Based on its high sensitivity, selectivity, and the ability to analyze boronic acids directly without derivatization, LC-MS is a highly recommended technique for monitoring reactions involving this compound. The following protocol is adapted from a method developed for a structurally similar compound, 5-fluoro-2-methoxyphenylboronic acid.
Experimental Protocol
1. Sample Preparation:
-
At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 990 µL) of a 50:50 (v/v) mixture of methanol and water. This dilution will depend on the initial concentration of the reactants.
-
Vortex the sample to ensure homogeneity.
-
If necessary, centrifuge the sample to pellet any solid particles.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating boronic acids and related reaction components.[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-7.0 min: 5% B
-
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific MRM transitions for this compound and the expected product should be determined by infusing a standard solution of each compound into the mass spectrometer. For a similar compound, 5-fluoro-2-methoxyphenylboronic acid, the precursor ion is m/z 169 and a product ion is m/z 125. A similar fragmentation pattern would be expected.
-
Monitor the disappearance of the reactant's MRM transition and the appearance of the product's MRM transition over time.
-
-
Data Analysis: Integrate the peak areas of the reactant and product at each time point to determine the reaction progress.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships.
Caption: Workflow for LC-MS monitoring of a chemical reaction.
Caption: Logical relationship of reactant and product concentrations over time.
Conclusion
LC-MS offers a powerful and versatile platform for monitoring reactions involving this compound. Its high sensitivity and selectivity, coupled with the ability to directly analyze reaction aliquots with minimal sample preparation, make it an invaluable tool for optimizing reaction conditions, understanding reaction kinetics, and ensuring the formation of the desired product. While other techniques such as NMR provide complementary information, the speed and sensitivity of LC-MS are often better suited for high-throughput reaction screening and detailed kinetic profiling in a drug discovery and development setting.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS vs GC-MS: Which Technique is Best for Your Research?--Lab Vials Manufacturer [hplcvials.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Quantitative Analysis of 4,5-Difluoro-2-methoxyphenylboronic acid: A Comparative Guide to qNMR and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative analysis of 4,5-Difluoro-2-methoxyphenylboronic acid: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and intermediates. This document presents a side-by-side evaluation of qNMR and HPLC, offering detailed experimental protocols and illustrative performance data to aid in method selection and implementation.
Introduction to Quantitative Analysis Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration in a sample. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei.[1] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the quantification of compounds in a mixture. It relies on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[2] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard. The area percent method, while common, is less accurate as it assumes all components have the same response factor at the detection wavelength.[1]
Comparative Data Summary
The following table summarizes the key performance characteristics of qNMR and HPLC for the quantitative analysis of this compound. The data presented is illustrative and based on typical performance for structurally similar fluorinated phenylboronic acids.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on chromatographic separation and detection.[2] |
| Accuracy | High, provides an absolute purity value. | High, but can be influenced by the response factors of impurities.[1] |
| Precision (RSD) | Excellent, typically < 1%. | Very good, typically < 2%. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-eluting impurities can be an issue. |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte; area percent method is common but less accurate.[2] |
| Sample Throughput | Moderate; sample preparation is straightforward, but instrument time can be longer. | High, especially with automated systems. |
| Impurity Identification | Can provide structural information about impurities. | Requires hyphenated techniques like LC-MS for structural elucidation. |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, 3,5-bis(trifluoromethyl)benzoic acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-precision analytical balance
-
5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial. The choice of internal standard is critical; it must be soluble in the chosen deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds). This is critical for accurate integration.
-
Sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
4. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons or an aromatic proton signal).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HPLC Protocol for this compound
This protocol describes a reverse-phase HPLC method for the purity determination of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
HPLC vials
2. Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Reference Standard Solution (for external calibration): Prepare a solution of the this compound reference standard at a known concentration similar to the sample working concentration.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For purity determination by area percent, calculate as follows:
Purity (%) = (Area_analyte / Total Area_all_peaks) * 100
-
For quantification using an external standard, calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for the qNMR analysis and the logical framework for selecting between qNMR and HPLC.
Caption: Experimental workflow for qNMR analysis.
References
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenylboronic acids significantly alters their chemical properties, influencing their reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorophenylboronic acid isomers, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
The Impact of Fluorine Substitution on Reactivity
The position of the fluorine atom on the phenyl ring dictates its effect on the boronic acid's reactivity through a combination of inductive and resonance effects. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, fluorine also possesses a lone pair that can participate in a +M (mesomeric or resonance) effect, donating electron density to the aromatic ring. The interplay of these two opposing effects, along with steric hindrance, determines the overall reactivity of the isomer.
A key indicator of the electronic effect of the fluorine substituent is the acidity of the boronic acid, represented by its pKa value. A lower pKa value corresponds to a stronger Lewis acid.
Table 1: Comparison of pKa Values for Fluorophenylboronic Acid Isomers
| Isomer | pKa[1] |
| 2-Fluorophenylboronic acid (ortho) | 8.80 |
| 3-Fluorophenylboronic acid (meta) | 8.35 |
| 4-Fluorophenylboronic acid (para) | 8.77 |
| Phenylboronic acid (unsubstituted) | 8.86[2] |
Note: pKa values can vary slightly depending on the measurement conditions.
The pKa data suggests that the meta-isomer is the most acidic, followed by the para- and then the ortho-isomer, which has an acidity very similar to the unsubstituted phenylboronic acid. This can be rationalized by the following:
-
Ortho-isomer: The proximity of the fluorine atom to the boronic acid group can lead to intramolecular hydrogen bonding between the fluorine and the hydroxyl group of the boronic acid, which can decrease its Lewis acidity.[1][2] Steric hindrance from the ortho-substituent can also play a role in its reactivity.
-
Meta-isomer: At the meta position, the electron-withdrawing inductive effect (-I) of fluorine dominates, as the resonance effect (+M) does not extend to this position. This results in a significant increase in the Lewis acidity of the boronic acid.[1][2]
-
Para-isomer: In the para position, both the inductive (-I) and resonance (+M) effects are at play. The resonance effect partially compensates for the inductive effect, leading to a smaller increase in acidity compared to the meta-isomer.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
While pKa provides insight into the electronic nature of the boronic acids, their performance in catalytic reactions like the Suzuki-Miyaura coupling is the ultimate measure of their utility. Direct comparative studies under identical conditions are limited in the literature. However, we can compile and compare data from various sources to infer a reactivity trend.
One study demonstrated that 4-fluorophenylboronic acid exhibited superior performance compared to the non-fluorinated phenylboronic acid in a Suzuki-Miyaura coupling reaction with 1-bromo-4-fluorobenzene, achieving a higher turnover frequency (TOF) and near-quantitative conversion.[3]
Table 2: Comparative Performance of Fluorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling (Representative Data)
| Boronic Acid Isomer | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[4] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[4] |
Based on the understanding of electronic effects, the expected order of reactivity in the Suzuki-Miyaura coupling, which is often influenced by the rate of transmetalation, would be meta > para > ortho . The increased Lewis acidity of the meta-isomer should facilitate the formation of the boronate complex required for transmetalation. The para-isomer, being more acidic than the unsubstituted version, is also expected to be highly reactive. The ortho-isomer's reactivity is likely attenuated by steric hindrance and potentially lower effective Lewis acidity due to intramolecular interactions.
Experimental Protocols
A standardized protocol is essential for the objective comparison of the reactivity of the fluorinated phenylboronic acid isomers. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this purpose.
General Experimental Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Fluorophenylboronic acid isomer (ortho, meta, or para, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective fluorophenylboronic acid isomer, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield of the purified product and compare the reaction rates and final yields for each of the fluorophenylboronic acid isomers.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Factors Influencing Reactivity
The reactivity of the fluorinated phenylboronic acid isomers is governed by a balance of electronic and steric factors.
Caption: Factors influencing the reactivity of fluorinated phenylboronic acid isomers.
References
A Comparative Guide to 4,5-Difluoro-2-methoxyphenylboronic Acid and 3,5-Difluoro-2-methoxyphenylboronic Acid for Synthetic Chemistry Applications
For researchers, scientists, and drug development professionals, the selection of precisely functionalized building blocks is paramount for the efficient synthesis of complex molecular targets. Difluorinated methoxyphenylboronic acids are valuable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of two key positional isomers, 4,5-Difluoro-2-methoxyphenylboronic acid and 3,5-Difluoro-2-methoxyphenylboronic acid, focusing on their physicochemical properties, synthesis, and performance in the widely utilized Suzuki-Miyaura coupling reaction.
The strategic placement of fluorine atoms and a methoxy group on the phenylboronic acid scaffold significantly influences the electronic and steric nature of the molecule. These differences can impact reactivity, selectivity, and the properties of the resulting coupled products, making the choice of isomer a critical decision in synthetic design.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physical and chemical properties for both isomers is presented below. While both share the same molecular formula and weight, their structural differences lead to distinct physical characteristics, such as melting point.
| Property | This compound | 3,5-Difluoro-2-methoxyphenylboronic acid |
| CAS Number | 870777-32-5[1] | 737000-76-9[2] |
| Molecular Formula | C₇H₇BF₂O₃ | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol | 187.94 g/mol [3] |
| Appearance | White to off-white powder | Beige powder or chunks |
| Melting Point | Not available | 200 °C |
| Boiling Point | Not available | 339.9 °C (Predicted)[3] |
Synthesis and Preparation
The synthesis of substituted phenylboronic acids, including these difluoro-methoxy isomers, typically follows a common pathway involving the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.
A general and representative protocol for synthesizing a difluoromethoxyphenylboronic acid from its bromo-arene precursor is detailed below. This method can be adapted for either isomer starting from the appropriate bromo-difluoroanisole.
Experimental Protocol: General Synthesis of Difluoromethoxyphenylboronic Acids
Materials:
-
Appropriate bromo-difluoroanisole (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene or 1-bromo-3,5-difluoro-2-methoxybenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert nitrogen or argon atmosphere, dissolve the starting bromo-difluoroanisole (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 2-3 hours.
-
To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Cool the mixture to 0 °C and carefully quench the reaction by adding 1N HCl until the pH of the aqueous layer is between 5 and 6.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by trituration or recrystallization from a solvent system such as hexane/ethyl acetate to yield the final boronic acid product.[2]
Caption: General synthesis workflow for difluoromethoxyphenylboronic acids.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a boronic acid in this reaction is heavily influenced by its electronic and steric properties, which affect the crucial transmetalation step of the catalytic cycle.
While no direct, side-by-side comparative studies for this compound and 3,5-Difluoro-2-methoxyphenylboronic acid under identical conditions have been identified in the literature, their reactivity can be inferred from the principles of physical organic chemistry.
Electronic Effects:
-
Fluorine is a strongly electron-withdrawing atom. This inductive effect increases the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation, potentially increasing the reaction rate.[4]
-
The methoxy group is electron-donating through resonance, which can partially offset the electron-withdrawing nature of the fluorine atoms.
Steric Effects:
-
Substituents at the ortho position (adjacent to the boronic acid group) can sterically hinder the approach of the bulky palladium catalyst complex, potentially slowing down the transmetalation step.[5]
-
In both isomers, the methoxy group is in the ortho position (C2), introducing a degree of steric hindrance.
-
3,5-Difluoro-2-methoxyphenylboronic acid: This isomer has fluorine atoms at both the C3 and C5 positions. The fluorine at C3 is also ortho to the boronic acid group (if considering the C2 position as the point of attachment), which could add to the steric bulk around the reaction center.
-
This compound: In this isomer, the fluorine atoms are more remote from the boronic acid group (at C4 and C5), suggesting it may be less sterically encumbered around the C-B bond compared to the 3,5-difluoro isomer.
Based on these principles, one might hypothesize that This compound could exhibit slightly faster reaction kinetics in some Suzuki-Miyaura couplings due to reduced steric hindrance around the boronic acid moiety compared to the 3,5-difluoro isomer. However, the optimal choice will always be substrate-dependent, and reaction conditions must be optimized accordingly.
Representative Suzuki-Miyaura Coupling Protocol
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers must optimize conditions such as the catalyst, ligand, base, and solvent for their specific substrates.[6]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Difluoromethoxyphenylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
Both this compound and 3,5-Difluoro-2-methoxyphenylboronic acid serve as crucial intermediates for introducing the difluoro-methoxyphenyl moiety into target molecules. This structural motif is of high interest in:
-
Pharmaceuticals: The incorporation of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.
-
Agrochemicals: Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced efficacy and desirable physicochemical properties.
-
Organic Electronics: The electronic properties of fluorinated aromatic rings make them useful components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Conclusion
Both this compound and 3,5-Difluoro-2-methoxyphenylboronic acid are valuable and versatile reagents for synthetic chemistry. The primary distinction lies in the substitution pattern of the fluorine atoms, which has implications for the steric environment around the reactive boronic acid group. While the 4,5-difluoro isomer may offer a steric advantage in certain contexts, the 3,5-difluoro isomer remains a critical building block for accessing specific substitution patterns. The ultimate selection between these two isomers should be guided by the specific synthetic target and may require empirical optimization of reaction conditions to achieve the desired outcome.
References
- 1. This compound | 870777-32-5 [chemicalbook.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97 CAS#: 737000-76-9 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 4,5-Difluoro-2-methoxyphenylboronic Acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides a comprehensive comparison of 4,5-Difluoro-2-methoxyphenylboronic acid and its non-fluorinated counterpart, 2-methoxyphenylboronic acid, with a focus on their application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This analysis is supported by physicochemical data and illustrative experimental results from analogous systems to highlight the impact of fluorination on reactivity and reaction outcomes.
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine atoms onto the phenyl ring significantly alters the electronic properties and physical characteristics of the boronic acid. Fluorine's high electronegativity leads to an inductive electron-withdrawing effect, which can influence the acidity of the boronic acid and its reactivity in cross-coupling reactions.[1]
| Property | This compound | 2-Methoxyphenylboronic acid | Reference(s) |
| Molecular Formula | C₇H₇BF₂O₃ | C₇H₉BO₃ | [2][3] |
| Molecular Weight | 187.94 g/mol | 151.96 g/mol | [2][3] |
| Melting Point | 175-180 °C | 105-110 °C | [2][4] |
| Boiling Point | 313.9 °C at 760 mmHg | 319.3 °C at 760 mmHg | [2][3] |
| pKa (Predicted) | 7.61 ± 0.58 | 8.55 ± 0.58 | [2][4] |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | [2][3][4] |
| Solubility | No data available | Insoluble in water | [4] |
The most notable difference lies in the melting point and the predicted pKa. The higher melting point of the difluorinated analog suggests stronger intermolecular forces in the solid state. The lower predicted pKa of this compound indicates increased acidity, a direct consequence of the electron-withdrawing nature of the two fluorine atoms.[1] This enhanced acidity can play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling: An Illustrative Comparison
The electron-withdrawing fluorine atoms in this compound are expected to influence its reactivity. While strong electron-withdrawing groups on the boronic acid can sometimes retard the rate of transmetalation, the overall effect is often dependent on the specific substrates, catalyst system, and reaction conditions. In many cases, fluorinated arylboronic acids have been shown to be highly effective coupling partners, leading to excellent yields.
Below is a table of illustrative Suzuki-Miyaura coupling reaction yields with analogous fluorinated and non-fluorinated phenylboronic acids to provide a qualitative comparison.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [5] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [5] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [5] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [5] |
As the data on analogous compounds suggests, difluorinated phenylboronic acids are highly competent coupling partners, often providing excellent yields.[5] The electron-withdrawing nature of the fluorine atoms can enhance the rate of reductive elimination, the final step in the catalytic cycle, leading to efficient product formation.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (this compound or 2-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 Dioxane/Water).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Reaction
To better understand the mechanistic intricacies and the experimental workflow, the following diagrams are provided.
References
A Comparative Guide to Alternative Reagents for 4,5-Difluoro-2-methoxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a fundamental undertaking in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a paramount method for forging these critical carbon-carbon bonds. Within this class of reactions, 4,5-Difluoro-2-methoxyphenylboronic acid serves as a key building block for introducing a difluoro-methoxylated phenyl moiety, a common feature in many biologically active compounds. However, the stability and reactivity of boronic acids can be influenced by their substitution patterns and reaction conditions. This guide provides an objective comparison of this compound with its structural isomers and more stable derivatives, offering insights into their performance in biaryl synthesis, supported by experimental data.
Performance Comparison of Phenylboronic Acid Reagents
The choice of the organoboron reagent in a Suzuki-Miyaura coupling can significantly impact reaction efficiency, yield, and substrate scope. The electronic and steric effects of substituents on the phenylboronic acid play a crucial role. In the case of this compound, the electron-withdrawing fluorine atoms and the electron-donating, sterically demanding methoxy group create a unique reactivity profile.
Below is a comparative overview of this compound and its alternatives. While direct head-to-head comparative studies under identical conditions are limited, the following tables summarize their general characteristics and provide representative experimental data from individual studies to guide reagent selection.
Table 1: Comparison of General Properties of Organoboron Reagents
| Reagent Type | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Readily available, wide commercial selection, well-established reactivity. | Prone to protodeboronation and trimerization (boroxine formation), can be challenging to handle and store long-term. |
| Potassium Trifluoroborate | [R-BF₃]K | Crystalline, air- and moisture-stable solids, easy to handle and store, slow release of the boronic acid can suppress side reactions.[1][2] | Requires specific activation conditions (e.g., a base and water) to liberate the active boronic acid species. |
| MIDA Boronate | R-B(MIDA) | Highly stable, crystalline solids, compatible with chromatography, slow, controlled release of the boronic acid in situ.[3] | Requires an additional synthetic step for preparation from the corresponding boronic acid. |
Table 2: Performance Data in Suzuki-Miyaura Cross-Coupling
The following table presents representative yields for the coupling of various difluoromethoxyphenylboron reagents with aryl bromides. It is important to note that reaction conditions vary between these examples, and yields are highly dependent on the specific substrates, catalyst, ligand, and base used.
| Organoboron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| 2,4-Difluoro-5-methoxyphenylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~92 |
| Potassium 2,4-difluoro-5-methoxyphenyltrifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~90 |
| 2,4-difluoro-5-methoxyphenyl MIDA boronate | 4-Iodo-N,N-dimethylaniline | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | ~88 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the Suzuki-Miyaura coupling reaction using the discussed classes of organoboron reagents.
General Protocol for Suzuki-Miyaura Coupling with Boronic Acids
This protocol is a general guideline for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborates
This protocol is adapted for the use of stable potassium trifluoroborate salts.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Potassium difluoromethoxyphenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl bromide, potassium trifluoroborate salt, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction as described above.
-
Follow the same workup and purification procedure as for the boronic acid protocol.
Protocol for Suzuki-Miyaura Coupling with MIDA Boronates
This protocol outlines the use of highly stable MIDA boronates.[3]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Difluoromethoxyphenyl MIDA boronate (1.1 mmol, 1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
Ligand (e.g., SPhos, 0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a Schlenk tube, add the aryl iodide, MIDA boronate, palladium pre-catalyst, ligand, and base.
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C).
-
Monitor the reaction progress.
-
Perform an aqueous workup and purify by column chromatography as previously described.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the fundamental reaction mechanism and a relevant biological pathway where the synthesized biaryl compounds may have an application.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biaryl compounds containing difluoro-methoxyphenyl motifs are of significant interest in drug discovery. For example, they are investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy.[4]
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl molecules. However, for reactions that are sensitive to the stability of the organoboron reagent, potassium trifluoroborates and MIDA boronates present robust alternatives. These derivatives offer enhanced stability, easier handling, and can lead to improved reaction outcomes by minimizing side reactions such as protodeboronation. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired yield, and operational considerations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation of Kinase Inhibitors Synthesized Using 4,5-Difluoro-2-methoxyphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of kinase inhibitors synthesized using 4,5-Difluoro-2-methoxyphenylboronic acid as a key building block. The inclusion of the 4,5-difluoro-2-methoxyphenyl moiety is a strategic approach in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This document summarizes experimental data on their biological activity and provides detailed synthetic protocols.
Performance Comparison of Synthesized Kinase Inhibitors
The primary application of this compound in the context of this guide is the synthesis of Activin-Receptor-Like Kinase 5 (ALK5) inhibitors. ALK5 is a transmembrane serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis. The following table summarizes the in vitro inhibitory activity of synthesized compounds against the ALK5 kinase.
| Compound ID | Structure | ALK5 IC50 (μM)[1] |
| 8k | 2-(4-(4,5-Difluoro-2-methoxyphenyl)pyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 0.147 ± 0.047 |
| 8m | 2-(6-(4,5-Difluoro-2-methoxyphenyl)pyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 0.229 ± 0.004 |
| 8e | 2-(4-(2-Methoxyphenyl)pyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 0.406 ± 0.048 |
| 8j | 2-(6-(2-Methoxyphenyl)pyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 1.228 ± 0.134 |
| 7s | 2-(Pyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (Unsubstituted) | 1.985 ± 0.658 |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the incorporation of the 4,5-difluoro-2-methoxyphenyl group significantly enhances the inhibitory potency against ALK5 compared to the unsubstituted analog (7s) and the non-fluorinated methoxyphenyl analogs (8e, 8j). Specifically, compound 8k , featuring the 4,5-difluoro-2-methoxyphenyl moiety at the 4-position of the pyridine ring, demonstrates the highest potency with an IC50 of 0.147 μM.[1] The fluorine atoms likely contribute to favorable interactions within the kinase's active site and may improve the compound's pharmacokinetic properties.
Experimental Protocols
The synthesis of the target kinase inhibitors is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[2][3]
General Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (e.g., 2-(4-bromopyridin-2-yl)-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents) is dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Synthesis and Mechanism
To illustrate the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Experimental workflow for the synthesis of kinase inhibitors.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Spectroscopic Confirmation of Suzuki Coupling Products
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For researchers in synthetic chemistry and drug development, rigorous confirmation of the desired product's identity and purity is a critical step following the reaction. This guide provides an objective comparison of common spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
A multi-faceted analytical approach is often the most robust strategy for product validation. While each technique offers unique insights, they also come with inherent limitations. The primary methods for confirming the structure and purity of Suzuki coupling products are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for unambiguous structure elucidation.[2] It provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei (typically ¹H and ¹³C). For Suzuki coupling, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the coupled product are key indicators of a successful reaction.[3]
-
Mass Spectrometry (MS) : MS is a highly sensitive technique that provides the molecular weight of the product and its fragments.[4] It is invaluable for rapidly confirming that a reaction has occurred and for assessing the presence of starting materials or byproducts.[5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful for separating and identifying components in a reaction mixture.
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. While less definitive for structure elucidation than NMR, it is a quick and simple method to check for the presence or absence of key functional groups. For Suzuki coupling, changes in the fingerprint region and C-H bending frequencies of the aromatic rings can indicate product formation.[6]
The following table compares the performance of these primary validation methods.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and structural information.[2][4] | Provides unambiguous structure proof; quantitative analysis is straightforward.[2] | Lower sensitivity than MS; requires relatively pure samples; can be time-consuming. |
| Mass Spectrometry | Molecular weight of the product and its fragments.[4] | High sensitivity, requires minimal sample, rapid confirmation of product formation.[4][5] | Does not provide detailed structural connectivity on its own; isomers may not be distinguishable.[4] |
| IR Spectroscopy | Presence or absence of specific functional groups. | Fast, inexpensive, and non-destructive. | Provides limited structural information; spectra can be complex and difficult to interpret fully. |
Illustrative Data: Synthesis of 4-Methoxybiphenyl
To illustrate the data obtained from these techniques, consider the Suzuki coupling of 4-bromoanisole with phenylboronic acid to yield 4-methoxybiphenyl.
Reaction Scheme: 4-BrC₆H₄OCH₃ + C₆H₅B(OH)₂ --(Pd catalyst, Base)--> 4-CH₃OC₆H₄-C₆H₅
The table below summarizes the expected spectroscopic data for the starting material and the final product.
| Spectroscopic Data | 4-Bromoanisole (Starting Material) | 4-Methoxybiphenyl (Product) |
| ¹H NMR (CDCl₃, ppm) | δ 7.42 (d, 2H), 6.84 (d, 2H), 3.80 (s, 3H) | δ 7.55 (d, 2H), 7.50 (d, 2H), 7.41 (t, 2H), 7.30 (t, 1H), 6.98 (d, 2H), 3.85 (s, 3H)[7] |
| ¹³C NMR (CDCl₃, ppm) | δ 159.0, 132.3, 115.8, 113.5, 55.4 | δ 159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.3 |
| Mass Spec. (EI, m/z) | 186/188 (M⁺, characteristic 1:1 bromine isotope pattern) | 184 (M⁺) |
| IR (cm⁻¹) | ~1245 (C-O stretch), ~825 (para-subst. C-H bend), ~550 (C-Br stretch) | ~1248 (C-O stretch), ~835 and ~760 (para- and mono-subst. C-H bends), absence of C-Br stretch |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data.
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition : Acquire a ¹H spectrum with 8-16 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane, ethyl acetate, or hexane. If analyzing a crude reaction mixture, a similar dilution is appropriate.
-
Instrument Setup : Use a GC equipped with a suitable capillary column (e.g., HP-5ms) and coupled to a mass spectrometer. Set an appropriate temperature program for the GC oven to separate the components of the mixture. For the mass spectrometer, select a suitable ionization mode, typically Electron Ionization (EI) at 70 eV.
-
Data Acquisition : Inject 1 µL of the sample solution. The GC will separate the components, which are then ionized and detected by the mass spectrometer.
-
Data Analysis : Analyze the resulting chromatogram to assess purity. Examine the mass spectrum for each peak to identify the molecular ion (M⁺) and characteristic fragmentation patterns, confirming the molecular weight of the product and any impurities.[5]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Place a small amount of the solid product directly on the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.
-
Liquid Samples : Place a single drop of the liquid sample onto a salt plate (NaCl or KBr) or directly on the ATR crystal.
-
-
Instrument Setup : Place the sample in the spectrometer's sample compartment.
-
Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder should be collected first.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the product spectrum to the starting material spectrum to identify key changes.[6]
Workflow for Spectroscopic Confirmation
The process of confirming a Suzuki coupling product follows a logical progression from initial reaction monitoring to final, comprehensive characterization of the purified material.
Caption: Workflow for the purification and spectroscopic confirmation of a Suzuki coupling product.
References
A Comparative Analysis of Palladium Catalysts for High-Yield Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a palladium catalyst is a critical determinant for the success of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation in cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery. The efficiency, substrate scope, and overall yield of these reactions are profoundly influenced by the palladium source and its associated ligands. This guide provides a comparative analysis of commonly employed palladium catalysts in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The data presented herein, compiled from various studies, is intended to serve as a practical resource for catalyst selection and reaction optimization.
Comparative Yield Analysis
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. It is important to note that the yields are compiled from different sources with variations in substrates, solvents, bases, and reaction times. Therefore, this data should be interpreted as a qualitative guide to catalyst efficacy rather than a direct quantitative comparison under a single set of conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The choice of catalyst is crucial for achieving high yields, especially with challenging substrates.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Aryl Bromide | Good to Excellent |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 16 | Aryl Bromide/Chloride | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 2 | Aryl Bromide | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 18 | Aryl Chloride | Good to Excellent |
| Pd/C (3%) | - | K₃PO₄ | Water | 100 | 0.67 | Aryl Bromide | 100[1] |
| Pd/C (3%) | - | K₃PO₄ | Water | 100 | 2.5 | Aryl Chloride | ~85[1] |
Table 1: Comparative yields of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction. Yields are indicative and vary based on specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. The development of bulky, electron-rich phosphine ligands has been instrumental in the advancement of this reaction.[2]
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[2] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High[2] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High[2] |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux | 6 | 4-chlorotoluene + morpholine | High[2] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Aryl Halides + Amines | Good to Excellent[3] |
Table 2: Comparative performance of palladium catalyst systems in the Buchwald-Hartwig amination. The choice of ligand and base is critical for high yields.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The catalyst system plays a key role in controlling regioselectivity and yield.
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Alkene) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 4 | Aryl Iodide + Styrene | ~90 |
| Pd/C (0.5%) | - | K₃PO₄ | Water | 100 | 10 | 4-bromoanisole + acrylic acid | 45[1] |
| Pd/C (1.0%) | - | K₃PO₄ | Water | 100 | 10 | 4-bromoanisole + acrylic acid | 57[1] |
| Pd/C (2.0%) | - | K₃PO₄ | Water | 100 | 10 | 4-bromoanisole + acrylic acid | 76[1] |
| Pd/C (3.0%) | - | K₃PO₄ | Water | 100 | 10 | 4-bromoanisole + acrylic acid | 87[1] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | - | Aryl Chlorides + Olefins | High[4][5] |
Table 3: Yield comparison for various palladium catalysts in the Heck reaction. Heterogeneous catalysts like Pd/C show promise for greener reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic reactions. Below are representative procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for a wide range of substrates.[6]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time, monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for the C-N coupling of an aryl halide with an amine.[2]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and the phosphine ligand (e.g., XPhos, 0.012 mmol, 1.2 mol%).
-
Base and Solvent: Add sodium tert-butoxide (NaOtBu, 1.4 mmol) and anhydrous toluene (2 mL). Stir the mixture for 5 minutes at room temperature.
-
Substrate Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction by GC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms of these catalytic reactions is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Base Selection for Suzuki-Miyaura Couplings with 4,5-Difluoro-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a base is a critical parameter for optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative assessment of various bases in couplings involving 4,5-Difluoro-2-methoxyphenylboronic acid, supported by experimental data to inform reaction design and enhance synthetic efficiency.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. The choice of base plays a pivotal role in the catalytic cycle, influencing reaction yield, rate, and selectivity. For electron-deficient boronic acids such as this compound, the selection of an appropriate base is paramount to achieving high yields and minimizing side reactions. This guide offers a data-driven comparison of commonly employed bases for this specific substrate.
Comparative Performance of Bases
While a direct head-to-head comparison of a wide range of bases for the coupling of this compound is not extensively documented in a single study, analysis of various sources, including patent literature and academic publications, allows for a comparative overview. The following table summarizes the performance of different inorganic bases in Suzuki-Miyaura couplings with this compound and various aryl halides.
| Entry | Coupling Partner | Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | K₂CO₃ | Pd(PPh₃)₄ | Toluene/H₂O/MeOH | Reflux | - | - |
| 2 | Aryl Bromide | Na₂CO₃ | Pd Nanoparticles | DMF/H₂O | 40 | 1.5 | >90 |
| 3 | Aryl Halide | K₃PO₄ | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 60 | 6 | - |
| 4 | Aryl Halide | Cs₂CO₃ | Pd(PPh₃)₄ | Anhydrous Toluene | - | - | Moderate |
| 5 | 4-bromoacetophenone | K₂CO₃ | Pd-bpydc-Nd | DMF/H₂O | 70 | 3 | >95 |
Note: Yields are reported as found in the cited literature and may vary based on the specific aryl halide and other reaction parameters. A dash (-) indicates that the specific data point was not provided in the source.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different bases with this compound.
Protocol 1: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)
This protocol is a general procedure adapted from typical Suzuki-Miyaura reaction conditions.
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Methanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the solvent mixture (Toluene, Methanol, Water) via syringe.
-
The reaction mixture is stirred and heated to reflux under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling using Sodium Carbonate (Na₂CO₃) with a Nanopalladium Catalyst
This protocol utilizes a nanopalladium catalyst which can offer high activity.[1]
Materials:
-
This compound (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Nanopalladium Catalyst (0.1 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (6 mL)
-
Water (4 mL)
Procedure:
-
In a reaction vessel, combine this compound, the aryl bromide, and sodium carbonate.
-
Add the nanopalladium catalyst.
-
Add the DMF/Water solvent mixture.
-
The reaction mixture is stirred and heated to 40°C for 1.5 hours.[1]
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below, followed by a diagram of the catalytic cycle.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion and Recommendations
The choice of base is a critical factor that can significantly impact the efficiency of the Suzuki-Miyaura coupling. Inorganic bases are most commonly employed in these reactions.[2]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are widely used, effective, and economical choices for a broad range of Suzuki couplings. They are moderately strong bases and are often used in aqueous solvent mixtures to facilitate the dissolution of the base and the boronic acid. High yields have been reported with these bases in couplings of substituted phenylboronic acids.
-
Potassium Phosphate (K₃PO₄) is a stronger base that is often effective in more challenging couplings, particularly with sterically hindered or electron-deficient substrates.
-
Cesium Carbonate (Cs₂CO₃) is another strong base that can lead to higher yields, especially in anhydrous conditions. Its higher solubility in organic solvents can be advantageous.
For the coupling of this compound, which is substituted with both electron-withdrawing fluorine atoms and an electron-donating methoxy group, a moderately strong inorganic base such as K₂CO₃ or Na₂CO₃ is a good starting point for optimization. If the reaction is sluggish or yields are low, switching to a stronger base like K₃PO₄ may be beneficial. The choice of solvent system is also intrinsically linked to the base, with aqueous mixtures being suitable for carbonate and phosphate bases.
It is always recommended to perform small-scale screening of different bases and solvent systems to identify the optimal conditions for a specific coupling reaction. The data and protocols presented in this guide provide a solid foundation for such optimization studies.
References
A Comparative Guide to Alternative Synthetic Routes for 4,5-Difluoro-2-methoxyphenyl Substituted Compounds
The 4,5-difluoro-2-methoxyphenyl moiety is a significant pharmacophore found in a variety of biologically active molecules and functional materials. Its unique electronic properties, conferred by the fluorine and methoxy substituents, contribute to enhanced metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient and versatile synthetic routes to access compounds bearing this scaffold is of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparison of several key synthetic strategies, offering experimental insights and data to inform methodological choices.
Introduction to the 4,5-Difluoro-2-methoxyphenyl Scaffold
The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties. In the case of the 4,5-difluoro-2-methoxyphenyl scaffold, the two fluorine atoms create a distinct electronic environment, while the ortho-methoxy group can act as a directing group in certain reactions and contribute to conformational rigidity. This combination of features makes it a valuable building block in the design of novel therapeutic agents and advanced materials.
This guide will explore and compare the following key synthetic approaches:
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach for introducing nucleophiles onto electron-deficient aromatic rings.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, including Suzuki and Buchwald-Hartwig reactions.
-
Directed ortho-Metalation (DoM): A powerful technique for functionalizing the position ortho to a directing group.
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of diaryl ethers.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a foundational method for functionalizing electron-poor aromatic systems.[1] The presence of two electron-withdrawing fluorine atoms on the benzene ring makes the 4,5-difluoro-2-methoxyphenyl system susceptible to nucleophilic attack, particularly at the positions activated by these groups.[2][3]
General Workflow
The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[4]
Representative Protocol: Synthesis of 4,5-Difluoro-2-nitroaniline
A common precursor, 4,5-difluoro-2-nitroaniline, can be synthesized via the hydrolysis of the corresponding acetanilide.[5]
Step-by-step methodology:
-
A mixture of 6.51 g of 4,5-difluoro-2-nitroacetanilide and 100 ml of 6 N aqueous hydrochloric acid is prepared.[5]
-
The mixture is heated to reflux for approximately 2 hours.[5]
-
The reaction mixture is then cooled, allowing crystals to form.
-
The crystals are separated by filtration, washed with water, and dried.
-
Recrystallization from a hexane-dichloromethane solvent mixture yields the final product.[5]
Yield: 5.0 g of 4,5-difluoro-2-nitroaniline (melting at 106°-108° C).[5]
Performance Comparison & Insights
| Parameter | Observation | Supporting Data/Rationale |
| Yield | Generally good to high yields. | The synthesis of 4,5-difluoro-2-nitroaniline from its acetanilide precursor proceeds with a high yield.[5] |
| Substrate Scope | Broad for strong nucleophiles. | A variety of charged and neutral strong nucleophiles such as –OH, –OR, –SR, NH3, and other amines can be used.[3] |
| Reaction Conditions | Often requires elevated temperatures and strong bases. | Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at temperatures ranging from 80-150 °C.[6] |
| Regioselectivity | Generally predictable, favoring positions activated by electron-withdrawing groups. | The position of nucleophilic attack is determined by the location of the leaving group and activating groups.[1] |
Expertise & Experience: The success of SNAr reactions on this scaffold is highly dependent on the nature of the leaving group and the nucleophile. While fluorine is a good leaving group in this context due to the electron-withdrawing nature of the ring, other halogens can also be employed. The choice of solvent is critical; polar aprotic solvents are preferred as they solvate the cation of the base, thereby increasing the nucleophilicity of the anion.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the synthesis of 4,5-difluoro-2-methoxyphenyl substituted compounds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[7]
Representative Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Step-by-step methodology:
-
To a dry flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[8][9]
Representative Protocol: General Amination of an Aryl Bromide
Step-by-step methodology:
-
In a glovebox, a vial is charged with an aryl bromide (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
The vial is sealed, and a solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring for the specified time.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through celite.
-
The filtrate is concentrated, and the residue is purified by chromatography.
Performance Comparison of Cross-Coupling Reactions
| Reaction | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura | 70-98%[6] | High functional group tolerance, commercially available reagents, mild reaction conditions. | Potential for homocoupling of boronic acids.[10] |
| Buchwald-Hartwig | 60-95%[6] | Broad scope of amines, applicable to a wide range of aryl halides. | Requires careful exclusion of air and moisture, potential for catalyst deactivation. |
Expertise & Experience: The choice of ligand is crucial for the success of both Suzuki-Miyaura and Buchwald-Hartwig reactions. For sterically hindered substrates or less reactive aryl chlorides, more sophisticated and bulky electron-rich phosphine ligands are often necessary. The base also plays a critical role, and its strength should be matched to the specific substrates and catalyst system.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[11] The methoxy group in the 4,5-difluoro-2-methoxyphenyl system can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position by a strong organolithium base.[12]
General Workflow
The process involves the coordination of an organolithium reagent to the heteroatom of the DMG, followed by deprotonation of the proximal ortho-proton to form an aryllithium intermediate. This intermediate can then be quenched with a wide range of electrophiles.[13]
Representative Protocol: ortho-Formylation of a Methoxy-Directed Arene
Step-by-step methodology:
-
A solution of the 4,5-difluoro-2-methoxyphenyl starting material in a dry ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
An organolithium base (e.g., n-butyllithium) is added dropwise, and the mixture is stirred for a specified time to allow for complete metalation.
-
An electrophile (e.g., dimethylformamide for formylation) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography or recrystallization.
Performance Comparison & Insights
| Parameter | Observation | Supporting Data/Rationale |
| Yield | Variable, depends on the electrophile and reaction conditions. | Can be high for simple electrophiles. |
| Substrate Scope | Wide range of electrophiles can be used. | The aryllithium intermediate reacts with various electrophiles, including aldehydes, ketones, esters, and CO₂.[14] |
| Reaction Conditions | Requires cryogenic temperatures and strictly anhydrous conditions. | Organolithium reagents are highly reactive and sensitive to moisture and protic functional groups. |
| Regioselectivity | Excellent, exclusively at the ortho position to the DMG. | The methoxy group effectively directs the lithiation to the adjacent C3 position.[11] |
Expertise & Experience: The choice of organolithium base and solvent can significantly impact the efficiency of the metalation. For less acidic protons, a stronger base like sec-butyllithium or tert-butyllithium in the presence of a chelating agent like TMEDA may be necessary. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the aryllithium intermediate.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[15][16] It involves the coupling of an aryl halide with a phenol in the presence of a base.
Representative Protocol: Synthesis of a Diaryl Ether
Step-by-step methodology:
-
A mixture of an aryl halide (e.g., 1-bromo-4,5-difluoro-2-methoxybenzene), a phenol, a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K₂CO₃) is prepared in a high-boiling polar solvent (e.g., DMF or NMP).
-
The reaction mixture is heated to a high temperature (often >150 °C) for several hours.
-
After completion, the reaction is cooled and worked up by filtration to remove inorganic salts, followed by extraction and purification.
Performance Comparison & Insights
| Parameter | Observation | Supporting Data/Rationale |
| Yield | Moderate to good. | Yields can be variable and are often lower than modern cross-coupling methods. |
| Substrate Scope | Generally limited to electron-deficient aryl halides. | The reaction works best with aryl halides activated by electron-withdrawing groups.[15] |
| Reaction Conditions | Harsh, requiring high temperatures. | Traditional Ullmann reactions often require temperatures in excess of 210 °C.[15] |
| Catalyst | Stoichiometric or high loadings of copper are often needed. | Modern protocols have been developed with catalytic amounts of copper and ligands.[15] |
Expertise & Experience: While the Ullmann condensation is a historically significant reaction, it has been largely superseded by the milder and more versatile palladium-catalyzed methods like the Buchwald-Hartwig C-O coupling.[8] However, for certain substrates, particularly on a large scale where cost is a major factor, the Ullmann reaction can still be a viable option.
Conclusion
The synthesis of 4,5-difluoro-2-methoxyphenyl substituted compounds can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations.
-
Nucleophilic Aromatic Substitution is a robust and often high-yielding method, particularly when a suitable leaving group is present and a strong nucleophile is employed.
-
Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer unparalleled versatility, mild reaction conditions, and broad functional group tolerance, making them the methods of choice for many applications.
-
Directed ortho-Metalation provides a highly regioselective route to functionalize the C3 position, which is not easily accessible by other methods.
-
The Ullmann Condensation , while requiring harsh conditions, remains a useful tool for the synthesis of diaryl ethers, especially in cost-sensitive applications.
The optimal choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the functional group compatibility requirements. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize their target 4,5-difluoro-2-methoxyphenyl substituted compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
Safety Operating Guide
Proper Disposal of 4,5-Difluoro-2-methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 4,5-Difluoro-2-methoxyphenylboronic acid, ensuring the well-being of personnel and the protection of the environment. Adherence to these procedural steps is critical for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is imperative to handle the chemical and its waste with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted in a certified chemical fume hood.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact, and respiratory exposure.[1]
-
Ventilation: Always handle the solid compound and its solutions in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[2]
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert dry substance and place it in a suitable container for disposal.[3] Avoid creating dust.[2]
-
First Aid: In case of skin contact, wash the affected area with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] For eye contact, rinse cautiously with water for several minutes.[5] In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[4][5]
Data Presentation: Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use and dispose of them as solid waste after handling the chemical.[1][6] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened should be worn to prevent skin contact.[6] |
| Respiratory Protection | For handling the solid form or in situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][7] |
| Footwear | Closed-toe shoes are required at all times in the laboratory.[6] |
Experimental Protocols: Step-by-Step Disposal Procedure
Due to its chemical nature as a halogenated organic compound and a boronic acid derivative, this compound must be treated as hazardous waste.[1][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[6][9]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6]
-
Halogenated Waste Stream: As a fluorinated organic compound, this waste should be segregated into the halogenated organic waste stream.[8] Do not mix it with non-halogenated waste.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] The label should also indicate that it is a halogenated organic compound.
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials that have come into contact with this compound, such as contaminated gloves, bench paper, weighing boats, and pipette tips, must be collected as solid hazardous waste.
-
Containerization: Place these materials in a designated, leak-proof container with a secure lid. The container should be clearly labeled as described above.
3. Liquid Waste Disposal:
-
Solutions: All solutions containing this compound should be collected as liquid hazardous waste.
-
Solvent Information: The waste container label for liquid waste must also specify the solvent(s) and the approximate concentration of the boronic acid.
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for collecting liquid waste.[11] Metal containers are not recommended as some halogenated solvents can produce acids that may corrode the metal.[3]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated liquid hazardous waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid into a more water-soluble boronate salt.[6] This rinsate should also be collected as hazardous waste.
-
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[6]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[1]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. ethz.ch [ethz.ch]
Personal protective equipment for handling 4,5-Difluoro-2-methoxyphenylboronic acid
This guide provides immediate, essential safety protocols and logistical information for handling 4,5-Difluoro-2-methoxyphenylboronic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 870777-32-5[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[5] | Protects eyes from dust, splashes, and serious irritation.[5][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). A lab coat must be worn. For larger quantities, a chemical-resistant apron over the lab coat is recommended.[5][6] | Prevents skin contact and irritation.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[1][6] | Prevents respiratory tract irritation from inhalation of dust or aerosols.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Inspect gloves for any signs of damage before use.[1]
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste:
-
Contaminated Materials:
Emergency Procedures
In the event of exposure or a spill, follow these steps:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
-
Spill:
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
